molecular formula C10H16O4 B1368374 Ethyl 2-acetyl-3-methyl-4-oxopentanoate CAS No. 53670-70-5

Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Cat. No.: B1368374
CAS No.: 53670-70-5
M. Wt: 200.23 g/mol
InChI Key: CQYLSOVNYJDNEY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-acetyl-3-methyl-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetyl-3-methyl-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-acetyl-3-methyl-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-14-10(13)9(8(4)12)6(2)7(3)11/h6,9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYLSOVNYJDNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563025
Record name Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53670-70-5
Record name Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Guide to Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5)

[1]

Abstract

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5) is a specialized

1

Part 1: Chemical Identity & Structural Analysis

The molecule is an ethyl ester of pentanoic acid, substituted at the


Attribute Detail
CAS Registry Number 53670-70-5
IUPAC Name Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Molecular Formula

Molecular Weight 200.23 g/mol
SMILES CCOC(=O)C(C(C)C(=O)C)C(=O)C (Canonical representation of connectivity)
Functional Groups

-Keto Ester,

-Diketone (1,4-relationship), Alkyl side chain
Structural Significance in Synthesis

The compound possesses three electrophilic centers (three carbonyls), but its reactivity is dominated by two features:

  • The 1,4-Dicarbonyl System: The acetyl group at C2 and the ketone at C4 are separated by two carbons (C2 and C3). This 1,4-spacing is the prerequisite for forming five-membered aromatic heterocycles.

  • The Active Methine (C2): The proton at C2 is highly acidic (

    
    ) due to the flanking ester and acetyl groups, allowing for potential further functionalization or tautomerization.
    

Part 2: Physicochemical Properties

Note: Data derived from computational models and analogous

PropertyValueContext
Physical State Pale yellow liquidTypical for poly-oxygenated aliphatic esters.
Boiling Point 150–160 °C @ 1.5 mmHgHigh boiling point requires vacuum distillation for purification to avoid decomposition.
Density

g/cm³
Slightly denser than water due to oxygen content.
Solubility Soluble in EtOH, DMSO, DCMLipophilic nature (

) limits water solubility.
Flash Point >110 °C (Predicted)Combustible; handle with standard organic solvent precautions.
Stability Moisture SensitiveEster hydrolysis may occur under prolonged exposure to aqueous acid/base.

Part 3: Synthesis & Production Protocol

The most robust synthetic route involves the


-alkylation of ethyl acetoacetate


Reaction Logic[5]
  • Nucleophile Formation: Deprotonation of Ethyl Acetoacetate (EAA) using a base (NaOEt).

  • Electrophile: 3-Chloro-2-butanone (provides the methyl-ketone side chain).

  • Coupling: Nucleophilic attack of EAA enolate on the halogenated carbon.

Step-by-Step Protocol

Reagents:

  • Ethyl Acetoacetate (1.0 eq)

  • Sodium Ethoxide (1.1 eq, 21% wt in EtOH)

  • 3-Chloro-2-butanone (1.1 eq)

  • Solvent: Anhydrous Ethanol or THF

Procedure:

  • Enolate Generation: Under an inert atmosphere (

    
    ), charge a reaction vessel with Sodium Ethoxide solution. Cool to 0°C. Add Ethyl Acetoacetate dropwise over 30 minutes. The solution will turn yellow, indicating enolate formation.
    
  • Alkylation: Add 3-Chloro-2-butanone dropwise, maintaining the temperature below 10°C to prevent self-condensation.

  • Reflux: Once addition is complete, warm to room temperature, then reflux (

    
    ) for 4–6 hours. Monitor consumption of EAA by TLC (Hexane:EtOAc 4:1).
    
  • Work-up: Cool mixture. Neutralize with dilute HCl to pH 7. Remove ethanol under reduced pressure.

  • Extraction: Dissolve residue in Water/DCM. Extract aqueous layer with DCM (3x). Dry organics over

    
    .
    
  • Purification: Fractional vacuum distillation (0.5–1.5 mmHg). Collect the fraction boiling between 145–160°C.

Synthesis Workflow Diagram

SynthesisPathEAAEthyl Acetoacetate(Nucleophile)EnolateEnolate IntermediateEAA->EnolateDeprotonation(0°C)BaseNaOEt / EtOH(Base)Base->EnolateProductEthyl 2-acetyl-3-methyl-4-oxopentanoateEnolate->ProductSN2 Alkylation(Reflux, 6h)HaloKetone3-Chloro-2-butanone(Electrophile)HaloKetone->Product

Figure 1: Synthetic pathway for CAS 53670-70-5 via enolate alkylation.

Part 4: Applications in Drug Development

The primary value of CAS 53670-70-5 lies in its ability to condense with binucleophiles to form substituted heterocycles.

Paal-Knorr Pyrrole Synthesis

Reaction with primary amines (

  • Mechanism: Double hemiaminal formation followed by dehydration.

  • Product: Ethyl 1-alkyl-2,4,5-trimethylpyrrole-3-carboxylate (substitution pattern depends on cyclization regioselectivity).

  • Relevance: The resulting scaffold mimics the core of Atorvastatin (Lipitor) and other pyrrole-based bioactive molecules.

Pyrazole Synthesis

Reaction with hydrazine (

Heterocycle Formation Diagram

HeterocyclesCoreEthyl 2-acetyl-3-methyl-4-oxopentanoate(1,4-Dicarbonyl Precursor)PyrrolePolysubstituted Pyrrole(Drug Scaffold)Core->Pyrrole  Cyclization (-2 H2O)  PyrazolePyrazole DerivativeCore->Pyrazole  Condensation  Amine+ Primary Amine (R-NH2)(Paal-Knorr)Amine->PyrroleHydrazine+ Hydrazine (NH2-NH2)Hydrazine->Pyrazole

Figure 2: Divergent synthesis of bioactive heterocycles from the core precursor.

Part 5: Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, its chemical class (halogen-free

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][3]

  • Handling Protocols:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Use within a certified fume hood to avoid inhalation of vapors.

    • Storage: Store under inert gas (

      
       or Ar) at 2–8°C. The compound is prone to oxidation and hydrolysis over time.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14689360, Ethyl 2-acetyl-3-methyl-4-oxopentanoate. Retrieved from [Link]

  • Organic Syntheses (2010).Alkylation of Acetoacetic Esters: General Procedures. Organic Syntheses, Coll. Vol. 10.

Technical Profile & Nomenclature Guide: Ethyl 2-Acetyl-3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS: 53670-70-5) is a specialized


-keto ester intermediate used primarily in the synthesis of polysubstituted heterocycles and 1,4-dicarbonyl systems.[1][2][3][4][5][6][7] Its structural complexity—featuring a tricarbonyl framework and two contiguous chiral centers—presents unique challenges in nomenclature, stereochemical identification, and database retrieval.

This guide provides a definitive reference for the compound's identity, resolving synonym ambiguities and detailing its role as a precursor in the Paal-Knorr synthesis of furans, pyrroles, and thiophenes.

Chemical Identity & Nomenclature

Precision in nomenclature is critical for this compound due to the presence of multiple carbonyl groups and branching. The systematic naming follows IUPAC rules for esters of oxo-acids, but historical and semi-systematic names are prevalent in supplier catalogs.

Core Identifiers
Identifier TypeValueContext
Common Name Ethyl 2-acetyl-3-methyl-4-oxopentanoatePreferred for procurement/synthesis
CAS Registry Number 53670-70-5 Primary database key
Molecular Formula

Molecular Weight 200.23 g/mol
InChIKey CQYLSOVNYJDNEY-UHFFFAOYSA-NStereochemistry unspecified
SMILES CCOC(=O)C(C(C)C(=O)C)C(=O)CUseful for cheminformatics
Validated Synonyms

The following synonyms are technically accurate and mapped to the structural features of the molecule:

  • Systematic Variations:

    • 2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester[1][2][3][4][7][8][9][10]

    • Ethyl 2-acetyl-3-methyl-4-oxovalerate ("Valerate" replaces "Pentanoate")

    • Pentanoic acid, 2-acetyl-3-methyl-4-oxo-, ethyl ester[1][2][3][4][5][7][8][9][10][11]

  • Semi-Systematic (Levulinic Acid Derivatives):

    • Ethyl

      
      -acetyl-
      
      
      
      -methyllevulinate
    • Rationale: Levulinic acid is 4-oxopentanoic acid. Substitution at the

      
       (C2) and 
      
      
      
      (C3) positions yields this descriptor.
  • Structural Descriptors (for Database Queries):

    • 3-Ethoxycarbonyl-4-methyl-hexane-2,5-dione (Incorrect IUPAC priority, but chemically descriptive of the dione core).

Nomenclature Logic Visualization

The following diagram deconstructs the systematic name to its structural components to prevent identification errors.

NomenclatureBreakdown Figure 1: Structural deconstruction of the systematic name. Target Ethyl 2-acetyl-3-methyl-4-oxopentanoate Root Pentanoate Chain (C1-C5 Backbone) Target->Root Parent Acid Ester Ethyl Ester (Ethyl group on O) Target->Ester Derivative Sub1 2-Acetyl (C2 substituent) Root->Sub1 Position 2 Sub2 3-Methyl (C3 substituent) Root->Sub2 Position 3 Sub3 4-Oxo (Ketone at C4) Root->Sub3 Position 4

Structural Nuances & Stereochemistry

Unlike simpler


-keto esters (e.g., Ethyl acetoacetate), CAS 53670-70-5 possesses two chiral centers  at C2 and C3.
  • Stereoisomers: The molecule exists as a mixture of diastereomers (syn/anti pairs) and enantiomers.

    • Commercial supplies are typically racemic diastereomeric mixtures.

    • Implication: NMR spectra may show doubled peaks for the acetyl and ester protons due to the presence of diastereomers.

  • Tautomerism: The C2 proton is highly acidic due to the flanking ester and acetyl groups (1,3-dicarbonyl system).

    • Keto Form: Dominant in non-polar solvents.

    • Enol Form: Stabilized by intramolecular hydrogen bonding. This affects reactivity in alkylation reactions.

Synthesis & Reactivity Profile

Understanding the synthesis of this compound validates its structure and explains the presence of specific impurities (e.g., deacetylated byproducts).

Primary Synthetic Route

The standard synthesis involves the alkylation of Ethyl acetoacetate with a halo-ketone, typically 3-chloro-2-butanone (or 3-bromo-2-butanone).

  • Activation: Ethyl acetoacetate is deprotonated by a base (e.g., NaOEt) to form the enolate.

  • Alkylation: The enolate attacks 3-chloro-2-butanone.

  • Product Formation: This yields the 1,4-dicarbonyl backbone with the ester pendant.

Downstream Applications (The "Why")

This compound is a strategic "masked" 1,4-dicarbonyl. It is primarily used to synthesize 3-methyl-2,5-hexanedione (via decarboxylation) or directly cyclized into heterocycles.

  • Decarboxylation: Hydrolysis of the ester followed by heating causes loss of

    
    , yielding 3-methyl-2,5-hexanedione [1].
    
  • Paal-Knorr Synthesis: Reaction with amines, dehydrating agents, or sulfur sources yields substituted pyrroles, furans, or thiophenes [2].

SynthesisWorkflow Figure 2: Synthesis and downstream application logic. EAA Ethyl Acetoacetate Reaction Alkylation (NaOEt/EtOH) EAA->Reaction HaloKetone 3-Chloro-2-butanone HaloKetone->Reaction Target Ethyl 2-acetyl-3-methyl- 4-oxopentanoate (CAS 53670-70-5) Reaction->Target Yields Intermediate Decarb Hydrolysis & Decarboxylation (-CO2, -EtOH) Target->Decarb Cyclization Paal-Knorr Cyclization (+ R-NH2 / P2O5 / P4S10) Target->Cyclization Diketone 3-Methyl-2,5-hexanedione Decarb->Diketone Diketone->Cyclization Alt. Route Heterocycle 2,3,4,5-Tetrasubstituted Pyrroles/Furans/Thiophenes Cyclization->Heterocycle

Critical Data Summary

PropertySpecificationSource
CAS 53670-70-5PubChem [3]
Boiling Point ~245°C (Predicted)PubChem [3]
Density ~1.08 g/cm³ (Predicted)ChemSrc [4]
Flash Point 109°CSupplier Data
Solubility Soluble in EtOH, DCM, EtOAc; sparingly in waterExperimental Inference
Storage 2-8°C, Inert Atmosphere (Hygroscopic)Best Practice

Confusion Alert: Do not confuse with Ethyl 2,4,4-trimethyl-3-oxopentanoate (CAS 85515-84-0). The positioning of the methyl and oxo groups is distinct and results in different reactivity patterns.

References

  • LookChem.[8] (n.d.). 3-Methylhexane-2,5-dione Product Profile and Upstream Raw Materials. Retrieved February 22, 2026, from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Paal-Knorr utility of 1,4-dicarbonyls).
  • National Center for Biotechnology Information. (2026).[1][4][8][12] PubChem Compound Summary for CID 14689360, Ethyl 2-acetyl-3-methyl-4-oxopentanoate. Retrieved February 22, 2026, from [Link]

  • ChemSrc. (2025). 53670-70-5: Ethyl 2-acetyl-3-methyl-4-oxopentanoate.[1][2][3][4][5][6][7][10] Retrieved February 22, 2026, from [Link][4]

Sources

Ethyl 2-acetyl-3-methyl-4-oxopentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-acetyl-3-methyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-acetyl-3-methyl-4-oxopentanoate, a beta-keto ester of interest in synthetic chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and discuss its potential applications, particularly within the realm of drug discovery and development.

Core Molecular Profile

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a dicarbonyl compound featuring both a ketone and an ester functional group, which impart a versatile reactivity profile.

Chemical Structure and Formula
  • Molecular Formula: C10H16O4[1]

  • Molecular Weight: 200.23 g/mol [1]

  • IUPAC Name: ethyl 2-acetyl-3-methyl-4-oxopentanoate[1]

  • CAS Number: 53670-70-5[1]

  • Synonyms: 2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester, 3-ethoxycarbonyl-4-methyl-hexane-2,5-dione[1]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-acetyl-3-methyl-4-oxopentanoate is presented in the table below. These computed properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
Molecular Formula C10H16O4PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
Monoisotopic Mass 200.10485899 DaPubChem[1]
Topological Polar Surface Area 60.4 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed experimental protocols for the synthesis of Ethyl 2-acetyl-3-methyl-4-oxopentanoate are not extensively detailed in the available literature, a plausible and robust synthetic strategy can be devised based on the well-established acetoacetic ester synthesis. This method offers a high degree of control over the introduction of alkyl groups.

Proposed Synthetic Pathway: Sequential Alkylation

The synthesis of the target molecule can be envisioned through a two-step alkylation of a simpler β-keto ester, such as ethyl acetoacetate. The causality behind this choice lies in the acidic nature of the α-proton of ethyl acetoacetate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate.

Synthetic Pathway Ethyl Acetoacetate Ethyl Acetoacetate Enolate_1 Sodium Enolate Ethyl Acetoacetate->Enolate_1 1. NaOEt, EtOH Ethyl_2_acetylbutanoate Ethyl 2-acetylbutanoate Enolate_1->Ethyl_2_acetylbutanoate 2. Methyl Iodide Enolate_2 Substituted Enolate Ethyl_2_acetylbutanoate->Enolate_2 1. NaOEt, EtOH Target_Molecule Ethyl 2-acetyl-3-methyl-4-oxopentanoate Enolate_2->Target_Molecule 2. Bromoacetone

Caption: Proposed synthesis of Ethyl 2-acetyl-3-methyl-4-oxopentanoate via sequential alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the progress of the reaction can be monitored at each stage using techniques like Thin Layer Chromatography (TLC).

Step 1: Formation of the Ethyl Acetoacetate Enolate and First Alkylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Base Preparation: In the flask, dissolve sodium metal in absolute ethanol to generate a fresh solution of sodium ethoxide. The choice of a strong base like sodium ethoxide is critical to ensure complete deprotonation of the α-carbon.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath. Add ethyl acetoacetate dropwise with continuous stirring. This exothermic reaction forms the sodium enolate of ethyl acetoacetate.

  • First Alkylation: To the stirred enolate solution, add methyl iodide dropwise. The reaction is typically allowed to proceed at room temperature or with gentle heating.

Step 2: Second Alkylation to Yield the Final Product

  • Second Enolate Formation: To the reaction mixture from Step 1, add another equivalent of sodium ethoxide in absolute ethanol to deprotonate the remaining acidic α-proton.

  • Second Alkylation: Add bromoacetone dropwise to the newly formed enolate. The reaction is heated to reflux until completion, which can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

    • The crude product is then purified by fractional distillation under reduced pressure to yield Ethyl 2-acetyl-3-methyl-4-oxopentanoate.

Potential Applications in Drug Development

The structural motifs present in Ethyl 2-acetyl-3-methyl-4-oxopentanoate, namely the β-dicarbonyl system, are valuable pharmacophores and synthetic intermediates in medicinal chemistry.

As a Versatile Building Block

The reactivity of the two carbonyl groups and the acidic α-proton allows for a variety of chemical transformations, making it a potentially valuable scaffold for the synthesis of more complex molecules. Structurally related β-keto esters are known to be pivotal in the synthesis of Active Pharmaceutical Ingredients (APIs)[2]. For instance, they can participate in condensation reactions to form heterocyclic systems, which are prevalent in many drug molecules.

Analogy to Other Pentanoate Derivatives

While direct applications of Ethyl 2-acetyl-3-methyl-4-oxopentanoate in drug development are not widely documented, the utility of similar structures provides a strong rationale for its potential. For example, Diethyl 2-methyl-3-oxopentanedioate is a key intermediate in the synthesis of Trametinib, a MEK inhibitor used in cancer therapy[3]. This suggests that other substituted pentanoate derivatives could serve as crucial building blocks for other targeted therapies.

Furthermore, the broader class of oxetanes, which can be seen as cyclic ethers with some structural similarities in terms of polarity and three-dimensionality, are gaining interest in drug discovery as they can improve physicochemical properties of drug candidates[4]. The acyclic, flexible nature of Ethyl 2-acetyl-3-methyl-4-oxopentanoate could offer an alternative approach to exploring chemical space.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-acetyl-3-methyl-4-oxopentanoate is classified with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a versatile chemical entity with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its rich reactivity, stemming from the dicarbonyl system, allows for a wide range of chemical modifications. While its direct applications are still emerging, the established utility of structurally related compounds in medicinal chemistry underscores the promise of this molecule for future research and drug discovery endeavors.

References

  • PubChem. Ethyl 2-acetyl-3-methyl-4-oxopentanoate. [Link]

  • PubChem. Ethyl 3-acetyl-4-oxopentanoate. [Link]

  • PubChem. Ethyl 2-hydroxy-3-methyl-4-oxopentanoate. [Link]

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]

  • PubChemLite. Ethyl 2-ethyl-4-methyl-3-oxopentanoate (C10H18O3). [Link]

  • PrepChem.com. Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. [Link]

  • National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns. [Link]

Sources

Advanced Architectures: Beta-Dicarbonyl Precursors for 1,4-Diketone Functionality

[1]

Executive Summary: The Carbonyl Proximity Paradox

In the realm of medicinal chemistry and organic synthesis, the spatial arrangement of carbonyl groups dictates reactivity. Beta-dicarbonyls (1,3-dicarbonyls) are ubiquitous due to their high


1,4-diketones

This guide addresses the technical intersection of these two classes: utilizing the nucleophilic power of


-dicarbonyls to construct 1,4-diketone architectures.

Structural Dynamics & Tautomerism

Understanding the reactivity profile requires analyzing the tautomeric equilibria that differentiate 1,3- and 1,4-systems.

The 1,3-Dicarbonyl Enol Lock

Beta-dicarbonyls exist in a dynamic equilibrium heavily shifted toward the cis-enol form, stabilized by Intramolecular Hydrogen Bonding (IMHB). This creates a planar, electron-rich system that acts as a bidentate ligand or a soft nucleophile.

  • Key Feature: The central methylene (

    
    -carbon) is highly nucleophilic.
    
  • Relevance: This carbon is the attachment point for introducing the side chain required to build a 1,4-system.

The 1,4-Diketone Independence

Unlike their 1,3-counterparts, 1,4-diketones typically do not form stable internal enol networks because the carbonyls are separated by an ethylene bridge (

Table 1: Comparative Reactivity Profile

FeatureBeta-Dicarbonyl (1,[1][2][3][4]3)1,4-Diketone
Dominant Tautomer cis-Enol (stabilized by IMHB)Diketo (independent carbonyls)
Acidity (

)
9–11 (DMSO)~19–20 (DMSO)
Primary Reactivity Nucleophilic (

-C alkylation)
Electrophilic (Paal-Knorr cyclization)
Drug Discovery Utility Fragment coupling, Knoevenagel condensationPrecursor to Pyrrole/Furan cores (e.g., Atorvastatin)

Synthetic Strategies: Bridging the Gap

To synthesize a 1,4-diketone, one rarely starts from scratch. The most robust industrial route involves alkylating a


-dicarbonyl

Pathway A: The Anionic Route (Nucleophilic Substitution)

This is the standard protocol for generating 1,4-diketones.

  • Deprotonation: Treat

    
    -keto ester (e.g., ethyl acetoacetate) with a base (NaOEt).
    
  • Alkylation: Add

    
    -bromoketone (e.g., phenacyl bromide).
    
  • Hydrolysis/Decarboxylation: Acidic hydrolysis removes the ester moiety, leaving the 1,4-diketone.

Pathway B: The Radical Route (Oxidative Coupling)

For more complex, sterically hindered systems, Manganese(III) acetate mediated oxidative free-radical coupling is superior.

  • Mechanism: Mn(OAc)

    
     generates a radical at the 
    
    
    -position of the
    
    
    -dicarbonyl, which adds to an enol ether or alkene.

Visualization: The Synthetic Logic

The following diagram illustrates the transformation of a

Gcluster_0Critical TransformationBetaDicBeta-Dicarbonyl(1,3-System)EnolateEnolateIntermediateBetaDic->EnolateBase (NaOEt)Intermed2-Acyl-1,4-Dicarbonyl(Tricarbonyl)Enolate->Intermed+ AlphaHalo(SN2 Alkylation)AlphaHaloAlpha-HaloKetoneDiketo1,4-Diketone(Target Scaffold)Intermed->DiketoHydrolysis &Decarboxylation (-CO2)PyrrolePyrrole/Furan(Bioactive Core)Diketo->PyrrolePaal-Knorr(R-NH2 / Acid)

Figure 1: Strategic workflow converting 1,3-dicarbonyl precursors into 1,4-diketones and subsequently into heterocycles.

Experimental Protocols

These protocols are designed for scalability and reproducibility in a pharmaceutical research setting.

Protocol 1: Synthesis of 1-Phenyl-1,4-pentanedione (1,4-Diketone)

Objective: Synthesis of a 1,4-diketone from ethyl acetoacetate (a

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Phenacyl bromide (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Ethanol (anhydrous)

  • Sulfuric acid (10% aq)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried round-bottom flask under

    
    , dissolve sodium ethoxide in anhydrous ethanol. Add ethyl acetoacetate dropwise at 0°C. Stir for 30 min to ensure complete enolate formation.
    
  • Alkylation: Add a solution of phenacyl bromide in ethanol dropwise over 1 hour. The solution will turn turbid as NaBr precipitates.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.

  • Isolation of Intermediate: Cool to RT, filter off NaBr, and concentrate the filtrate in vacuo to obtain the crude tricarbonyl intermediate (ethyl 2-acetyl-4-oxo-4-phenylbutanoate).

  • Decarboxylation: Suspend the crude oil in 10%

    
     and reflux vigorously for 6 hours. This step hydrolyzes the ester and decarboxylates the 
    
    
    -keto acid.
  • Purification: Extract with EtOAc (3x), wash with saturated

    
     (to remove acids) and brine. Dry over 
    
    
    . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    • Expected Yield: 65-75%

    • Validation:

      
       NMR shows disappearance of ethyl ester signals and appearance of distinct 
      
      
      triplet pattern.
Protocol 2: Paal-Knorr Pyrrole Synthesis

Objective: Cyclization of the 1,4-diketone into a functionalized pyrrole.

Reagents:

  • 1-Phenyl-1,4-pentanedione (from Protocol 1)

  • Primary Amine (e.g., Aniline or Benzylamine) (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (5 mol%)

  • Toluene

Methodology:

  • Setup: Combine the 1,4-diketone, amine, and pTSA in toluene in a flask equipped with a Dean-Stark trap.

  • Dehydration: Reflux the mixture. Water generated from the condensation will collect in the trap. Continue until water evolution ceases (approx. 2-4 hours).

  • Workup: Cool to RT. Wash the organic layer with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Water.

Mechanistic Insight: The Paal-Knorr Cyclization

The conversion of the 1,4-diketone to the pyrrole is the "killer app" for this chemistry. The mechanism involves sequential nucleophilic attacks and dehydration.[5]

MechanismDiketone1,4-DiketoneHemiaminalHemiaminalIntermediateDiketone->HemiaminalR-NH2 Attack(Acid Cat.)ImineImine-KetoneHemiaminal->Imine- H2OCyclizationCyclization(Ring Closure)Imine->CyclizationIntramolecularAttackAromatizationAromatization(- H2O)Cyclization->Aromatization- H2OPyrroleSubstitutedPyrroleAromatization->PyrroleFinal Product

Figure 2: Step-wise mechanistic flow of the Paal-Knorr Pyrrole Synthesis.

Bioactive Relevance

The 1,4-diketone motif (and its heterocycle derivatives) is embedded in numerous high-value therapeutics:

  • Atorvastatin (Lipitor): The core pyrrole ring is synthesized via a Paal-Knorr-type condensation of a 1,4-dicarbonyl equivalent.[5][6]

  • Ketorolac: Contains a pyrrole core derived from similar cyclization logic.

  • Diarylpentanoids: Curcumin analogs that possess 1,4-enone systems exhibiting anti-inflammatory properties.

References

  • Paal-Knorr Pyrrole Synthesis. Comprehensive Organic Name Reactions and Reagents. Wiley.[7] [Link]

  • Synthesis of 1,4-Diketones via Oxidative Coupling. Journal of the American Chemical Society. [Link]

  • Stetter Reaction for 1,4-Dicarbonyl Synthesis. Organic Reactions. [Link][6][8][9]

  • Manganese(III) Acetate Mediated Radical Reactions. Chemical Reviews. [Link]

  • Recent Developments in the Synthesis of Pyrroles. Chemical Reviews. [Link]

Technical Guide: Michael Adducts of Ethyl Acetoacetate and 3-Penten-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and mechanistic underpinnings of the Michael addition between ethyl acetoacetate (EAA) and 3-penten-2-one . This reaction represents a foundational method for constructing 1,5-dicarbonyl frameworks , specifically ethyl 2-acetyl-3-methyl-5-oxohexanoate .

While often viewed merely as the transient intermediate in the Robinson Annulation (leading to Hagemann’s ester derivatives), the isolated Michael adduct is a versatile scaffold for synthesizing poly-substituted cyclohexenones, heterocycles (e.g., dihydropyridines), and complex terpenoids. This guide prioritizes the isolation of the open-chain adduct, addressing the specific steric challenges posed by the


-methyl group of 3-penten-2-one compared to unsubstituted enones like methyl vinyl ketone (MVK).

Part 1: Mechanistic Principles[1]

Thermodynamic vs. Kinetic Control

The reaction involves the conjugate addition of a stabilized enolate (Michael donor) to an


-unsaturated ketone (Michael acceptor).
  • The Donor (EAA): The methylene protons of ethyl acetoacetate (

    
    ) are deprotonated by a base to form a bidentate enolate. This species is a "soft" nucleophile, maximizing orbital overlap with the "soft" 
    
    
    
    -carbon of the enone.
  • The Acceptor (3-penten-2-one): Unlike MVK, 3-penten-2-one possesses a methyl group at the

    
    -position. This steric bulk significantly reduces the rate of nucleophilic attack, requiring optimized conditions (higher temperature or Lewis acid activation) to drive conversion while suppressing the retro-Michael reaction.
    
Stereochemical Implications

The formation of the adduct generates two new stereocenters at C2 and C3. Consequently, the product exists as a mixture of diastereomers (syn and anti ).

  • Syn/Anti Ratio: Under thermodynamic control (e.g., NaOEt/EtOH), the ratio is governed by the stability of the chelated enolate intermediates.

  • Asymmetric Induction: Modern organocatalytic methods (e.g., chiral thioureas) can enforce high enantioselectivity, critical for pharmaceutical intermediates.

Part 2: The Reaction Landscape (Visualization)

The following diagram maps the reaction pathway, highlighting the critical divergence between isolating the Michael adduct and proceeding to the Robinson Annulation product.

MichaelAddition cluster_0 Primary Target Reactants Reactants (EAA + 3-Penten-2-one) Enolate Enolate Formation (Base Deprotonation) Reactants->Enolate Base (Cat.) TS Transition State (C-C Bond Formation) Enolate->TS Nucleophilic Attack Intermediate Enolate Intermediate TS->Intermediate Adduct Michael Adduct (Ethyl 2-acetyl-3-methyl-5-oxohexanoate) Intermediate->Adduct Protonation (H+) Cyclization Intramolecular Aldol (Robinson Annulation) Adduct->Cyclization Heat/Strong Base FinalCyclic Cyclic Enone (Hagemann's Ester Analog) Cyclization->FinalCyclic -H2O

Figure 1: Reaction pathway illustrating the formation of the Michael Adduct and its potential downstream cyclization.

Part 3: Optimized Synthetic Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis (High Yield/Selectivity)

Best for: Isolating the open-chain adduct without cyclization.

Rationale: Standard base catalysis (NaOEt) often pushes the reaction toward the thermodynamic cyclic product (Robinson Annulation). Using a Lewis acid like Ytterbium Triflate [Yb(OTf)


] activates the enone carbonyl, making the 

-carbon more electrophilic without generating a strongly basic environment that triggers cyclization.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • 3-Penten-2-one (1.1 equiv)

  • Yb(OTf)

    
     (5-10 mol%)
    
  • Solvent: Nitromethane or Water (Green chemistry variant)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve Yb(OTf)

    
     (0.5 mmol) in 10 mL of solvent.
    
  • Addition: Add ethyl acetoacetate (10 mmol) followed by 3-penten-2-one (11 mmol).

  • Reaction: Stir at ambient temperature (25°C) for 12–24 hours. Note: The

    
    -methyl group slows kinetics compared to MVK; do not rush.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of EAA (

    
    ) and appearance of the adduct (
    
    
    
    ).
  • Workup: Dilute with water (if organic solvent used) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
    
Protocol B: Organocatalytic Asymmetric Synthesis

Best for: Enantioselective drug scaffold synthesis.

Rationale: Utilizing a chiral thiourea catalyst allows for hydrogen-bonding activation of the enone while simultaneously orienting the EAA enolate, inducing stereochemical control at the new C-C bond.

Key Reagents:

  • Catalyst: Bifunctional thiourea-amine (e.g., Takemoto’s catalyst).

  • Solvent: Toluene or DCM (Non-polar solvents enhance H-bonding).

Part 4: Structural Characterization[4]

The Michael adduct, ethyl 2-acetyl-3-methyl-5-oxohexanoate (CAS: 35490-05-2), presents distinct spectroscopic signatures.

NMR Data Summary

The molecule contains two carbonyl environments (ketone + ester) and a diastereotopic relationship due to the chiral centers.

NucleusChemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
MultiplicityAssignmentStructural Insight

H
1.25Triplet (3H)Ester -CH

Characteristic ethyl ester terminus.

H
1.05 / 1.10Doublet (3H)

-Methyl
Distinct shifts for syn vs anti diastereomers.

H
2.15Singlet (3H)Acetyl -CH

Methyl ketone (terminal).

H
2.40 - 2.60Multiplet (2H)-CH

- (C4)
Methylene adjacent to ketone.

H
2.80 - 3.00Multiplet (1H)-CH- (C3)Methine at the

-position (steric center).

H
3.45Doublet (1H)-CH- (C2)Active methine between carbonyls.

C
169.5, 202.1, 206.8SingletsC=OEster, Acetyl, and Ketone carbonyls.[3][4][5][6]
Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     214 
    
    
    
    .
  • Fragmentation:

    • 
       171 
      
      
      
    • 
       169 
      
      
      
    • 
       43 
      
      
      
      (Base peak usually dominates).

Part 5: Troubleshooting & Optimization

The Retro-Michael Problem

Because the Michael addition is reversible, thermodynamic equilibrium can revert to reactants, especially at high temperatures or strong pH.

  • Symptom: Yield decreases over extended reaction times; appearance of starting material on TLC.

  • Solution: Avoid high heat. Use Lewis acid catalysis (Protocol A) which operates under milder conditions than alkoxide bases.

Controlling Cyclization

If the goal is the open-chain adduct, the subsequent Robinson Annulation is a "side reaction."

  • Trigger: Presence of hydroxide or ethoxide ions promotes the intramolecular aldol condensation.

  • Prevention: Quench the reaction immediately upon consumption of EAA with dilute HCl or saturated NH

    
    Cl. Do not allow the crude mixture to sit in basic media.
    
Steric Hindrance of 3-Penten-2-one

The methyl group at the


-position makes 3-penten-2-one significantly less reactive than methyl vinyl ketone (MVK).
  • Impact: Reactions that take 1 hour with MVK may take 24 hours with 3-penten-2-one.

  • Correction: Do not add excess base to force the rate; this leads to polymerization. Instead, increase concentration (run neat or high molarity) to improve kinetics.

References

  • Mechanism & General Scope

    • Michael, A. (1887).[7] "Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren." Journal für Praktische Chemie.

  • Lewis Acid Catalysis (Yb(OTf)3)

    • Keller, E., & Feringa, B. L. (1998).

      
      -Keto Esters in Water." Tetrahedron Letters. 
      
  • Organocatalytic Asymmetric Synthesis

    • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Robinson Annulation Context

    • Rapson, W. S., & Robinson, R. (1935). "307. Experiments on the synthesis of substances related to the sterols.[6][8][9] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society.

  • Spectroscopic Data Verification

    • National Institute of Standards and Technology (NIST). "Ethyl 2-acetyl-3-methyl-5-oxohexanoate Mass Spectrum." NIST Chemistry WebBook.

Sources

Solubility of ethyl 2-acetyl-3-methyl-4-oxopentanoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Solvent Selection for Ethyl 2-Acetyl-3-methyl-4-oxopentanoate

Executive Summary

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS: 53670-70-5) is a highly functionalized


-dicarbonyl intermediate, structurally characterized as a 1,4-diketone bearing an ester moiety. Often utilized in the Hantzsch dihydropyridine synthesis and Paal-Knorr pyrrole formation, its utility is defined by its solubility behavior. This guide provides a comprehensive analysis of its solvation thermodynamics, practical solvent selection for process chemistry, and handling protocols to mitigate stability risks such as transesterification and retro-Claisen fragmentation.

Physicochemical Characterization

To understand the solubility of this molecule, one must analyze its competitive intramolecular forces.

  • Chemical Identity: Ethyl 2-acetyl-3-methyl-4-oxopentanoate[1][2][3][4][5]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 200.23 g/mol [3]

  • Structural Analysis: The molecule features a "tricarbonyl" core (counting the ester). It possesses a highly acidic proton at the C2 position (between the acetyl and ester groups), making it subject to keto-enol tautomerism.

  • Polarity Profile: Moderate. The lipophilic ethyl and methyl groups balance the polar dipole moments of the three carbonyl oxygens.

The Tautomeric Factor

Unlike simple esters, this compound exists in a dynamic equilibrium between its keto and enol forms.

  • Non-polar solvents (e.g., Toluene, Hexane): Favor the cis-enol form, stabilized by intramolecular hydrogen bonding (IMHB). This increases apparent lipophilicity.

  • Polar solvents (e.g., DMSO, Acetonitrile): Disrupt IMHB, favoring the diketo form or intermolecular H-bonding with the solvent.

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior based on Hansen Solubility Parameters (HSP) and empirical trends observed in homologous


-keto esters.

Table 1: Solubility Matrix & Solvent Suitability

Solvent ClassRepresentative SolventsSolubility RatingProcess UtilityTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Extraction / SynthesisPrimary choice for reaction media; stabilizes the enol form.
Esters Ethyl Acetate, Isopropyl AcetateExcellent Extraction / Crystallization"Like dissolves like." Ideal for workup; minimizes transesterification risks.
Ketones Acetone, MEKHigh Cleaning / DissolutionGood solvency but difficult to separate if the product is an oil; potential for aldol side-reactions.
Alcohols Ethanol, MethanolHigh Risk High Warning: Protic solvents can induce transesterification (EtO vs MeO exchange) or solvolysis under acidic/basic conditions.
Aromatics Toluene, XyleneModerate/High Reflux / AzeotropingExcellent for driving reactions that require water removal (Dean-Stark).
Ethers THF, MTBE, Diethyl EtherHigh Grignard / ReductionTHF coordinates well; MTBE is a safer extraction alternative to ether.
Aliphatics Hexane, Heptane, CyclohexaneLow / Immiscible Precipitation / WashThe compound often "oils out" in pure alkanes. Used as an antisolvent to induce crystallization.
Water WaterInsoluble Biphasic WorkupProduct partitions into the organic layer; aqueous layer removes inorganic salts.

Applications in Process Chemistry

The choice of solvent dictates not just solubility, but the reaction pathway and product isolation.

A. Reaction Media Selection

For Hantzsch Synthesis (condensation with aldehyde and amine):

  • Preferred: Ethanol or Isopropanol (reflux).

  • Rationale: While transesterification is a risk, the reaction requires a protic environment to facilitate proton transfers. If the ester group matches the solvent (Ethanol for Ethyl ester), transesterification is chemically "invisible."

For Alkylation/Acylation (at C2 position):

  • Preferred: THF or DMF.

  • Rationale: These aprotic polar solvents solvate the cation of the base (e.g., NaH,

    
    ), leaving the enolate anion "naked" and more reactive.
    
B. Extraction & Isolation
  • Protocol: Dilute reaction mixture with water. Extract with Ethyl Acetate or MTBE .

  • Avoid: DCM (environmental concerns) unless solubility in esters is insufficient.

  • Avoid: Diethyl ether (peroxide formation, flammability).

C. Crystallization Strategy

Since the molecule often exists as a viscous oil or low-melting solid, crystallization can be challenging.

  • Solvent System: Toluene/Heptane or EtOAc/Hexane.

  • Method: Dissolve in minimal warm Toluene/EtOAc. Slowly add Heptane until turbidity persists. Cool to -20°C.

Mandatory Visualization

Diagram 1: Tautomeric Equilibrium & Solvent Influence

This diagram illustrates how solvent polarity shifts the structural equilibrium of the molecule, affecting reactivity.

Tautomerism cluster_0 Solvent Effect Keto Diketo Form (Polar Solvents) Enol Cis-Enol Form (Non-Polar Solvents) Keto->Enol  Equilibrium   Reactivity Reactivity Outcome: Nucleophilic at C2 Enol->Reactivity  Stabilized by IMHB   DMSO DMSO/MeCN Favors Keto DMSO->Keto Toluene Toluene/DCM Favors Enol Toluene->Enol

Caption: Solvent polarity dictates the keto-enol ratio; non-polar solvents stabilize the enol form via Intramolecular Hydrogen Bonding (IMHB).

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for CAS 53670-70-5 Purpose What is the purpose? Start->Purpose Reaction Reaction Medium Purpose->Reaction Workup Extraction/Workup Purpose->Workup Cryst Crystallization Purpose->Cryst Base Is a strong base used? Reaction->Base EtOAc Use Ethyl Acetate (Standard) Workup->EtOAc Oil Is it oiling out? Cryst->Oil BaseYes Yes (Alkylation) Base->BaseYes BaseNo No (Condensation) Base->BaseNo THF Use THF or DMF BaseYes->THF EtOH Use Ethanol (Match Ester Group) BaseNo->EtOH OilYes Yes Mix Use Toluene + Heptane (Slow cooling) OilYes->Mix

Caption: Logical workflow for selecting the optimal solvent based on process stage (Reaction vs. Isolation).

Experimental Protocol: Gravimetric Solubility Determination

If precise solubility data is required for a specific batch (e.g., for GMP validation), use this self-validating protocol.

Objective: Determine saturation limit (


) at 25°C.
  • Preparation: Weigh 500 mg of Ethyl 2-acetyl-3-methyl-4-oxopentanoate into a tared 4 mL vial.

  • Addition: Add the target solvent (e.g., Toluene) in 100

    
     increments.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.

  • Observation: Continue addition until the solution is clear and no oil droplets/solids remain.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 0°C. If precipitation occurs, the room temperature solubility is near saturation.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[3]

  • Storage: Store under inert gas (Argon/Nitrogen).

    
    -dicarbonyls are sensitive to oxidation and moisture (hydrolysis).
    
  • Compatibility: Incompatible with strong oxidizing agents and strong bases (exothermic polymerization risk).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14689360: Ethyl 2-acetyl-3-methyl-4-oxopentanoate.[3] Retrieved from [Link]

  • Organic Syntheses. (2010). Indium(III)-Catalyzed Synthesis of 1,3-Dicarbonyl Compounds. (Reference for handling

    
    -keto ester intermediates). Retrieved from [Link]
    

Sources

Technical Profile: Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5)

[1][2]

Executive Summary

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5) is a specialized polyfunctional ester used primarily as a strategic intermediate in organic synthesis. It serves as a critical precursor in the manufacturing of substituted cyclopentenones, specifically 3,4,5-trimethyl-2-cyclopenten-1-one , a high-value fragrance and flavor ingredient known for its caramel and woody notes.

This compound represents a classic "masked" 1,4-dicarbonyl system, capable of undergoing intramolecular aldol condensations to form five-membered rings. Its structural complexity—featuring three carbonyl functionalities (ester, ketone, acetyl) in close proximity—makes it a versatile scaffold for constructing complex cyclic enones.

Chemical Identity & Nomenclature[3][4]

The IUPAC name is derived based on the priority rules where the ester functionality takes precedence over the ketone (oxo) groups.

IUPAC Name Derivation[4][5]
  • Principal Functional Group: Ethyl ester (suffix -oate).

  • Parent Chain: Pentanoic acid (5-carbon chain containing the ester carbonyl).

  • Numbering: The carboxyl carbon of the ester is C1.

  • Substituents:

    • Position 2: An acetyl group (

      
      ).
      
    • Position 3: A methyl group (

      
      ).
      
    • Position 4: An oxo group (

      
      , ketone).
      

Full IUPAC Name: Ethyl 2-acetyl-3-methyl-4-oxopentanoate [1][2]

Identification Data
ParameterValue
CAS Registry Number 53670-70-5
IUPAC Name Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Synonyms 2-Acetyl-3-methyl-4-oxopentanoic acid ethyl ester; Ethyl

-acetyl-

-methyllevulinate
Molecular Formula

Molecular Weight 200.23 g/mol
InChI Key CQYLSOVNYJDNEY-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C)C(=O)C)C(=O)C
Structural Logic Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering logic used to derive the IUPAC name.

ChemicalStructureC1C1(Carboxyl)C2C2(alpha-carbon)C1->C2C3C3(beta-carbon)C2->C3Sub_Acetyl2-Acetyl Group(-C(=O)CH3)C2->Sub_AcetylSubstituentC4C4(Ketone)C3->C4Sub_Methyl3-Methyl Group(-CH3)C3->Sub_MethylSubstituentC5C5(Terminal Methyl)C4->C5Sub_EthylEthyl Group(-OCH2CH3)Sub_Ethyl->C1Ester bond

Caption: Structural connectivity of Ethyl 2-acetyl-3-methyl-4-oxopentanoate showing the carbon backbone numbering (C1-C5) and functional group attachments.

Physicochemical Properties[5][13][14]

PropertyValueNote
Appearance Colorless to pale yellow liquid
Boiling Point ~110–115 °C at 1-2 mmHgEstimated based on homologs
Density 1.05 ± 0.05 g/cm³Predicted
Solubility Soluble in organic solvents (EtOH, DCM, EtOAc); immiscible with waterLipophilic ester character
Flash Point >100 °C

Synthesis & Manufacturing

The industrial synthesis of CAS 53670-70-5 typically employs the alkylation of a


-keto ester

Reaction Pathway

The synthesis involves the nucleophilic substitution of 3-chloro-2-butanone by the enolate of ethyl acetoacetate .

  • Activation: Ethyl acetoacetate is treated with a base (e.g., sodium ethoxide or potassium carbonate) to generate the resonance-stabilized enolate.

  • Alkylation: The enolate attacks the secondary carbon of 3-chloro-2-butanone (or 3-bromo-2-butanone) via an

    
     mechanism.
    
  • Purification: The product is isolated via vacuum distillation.

Synthesis Workflow Diagram

SynthesisEAAEthyl Acetoacetate(Nucleophile)EnolateEnolate IntermediateEAA->EnolateDeprotonationHaloKetone3-Chloro-2-butanone(Electrophile)ProductEthyl 2-acetyl-3-methyl-4-oxopentanoate(CAS 53670-70-5)HaloKetone->ProductSN2 Alkylation(-NaCl)BaseBase(NaOEt / K2CO3)Base->EnolateDeprotonationEnolate->ProductSN2 Alkylation(-NaCl)

Caption: Synthetic route via alpha-alkylation of ethyl acetoacetate with 3-chloro-2-butanone.

Applications in Research & Development

Precursor for Cyclopentenones (Fragrance Chemistry)

The primary utility of CAS 53670-70-5 is its conversion into 3,4,5-trimethyl-2-cyclopenten-1-one (CAS 55683-21-1). This transformation is a textbook example of constructing a cyclic enone from a 1,4-dicarbonyl precursor (after decarboxylation).

Mechanism of Action:

  • Hydrolysis & Decarboxylation: Under acidic conditions, the ester group is hydrolyzed and decarboxylated.

  • Cyclization: The resulting 1,4-diketone (3-methyl-2,5-hexanedione derivative) undergoes intramolecular aldol condensation.

  • Dehydration: Loss of water yields the conjugated cyclopentenone system.

This pathway is critical for synthesizing "nature-identical" ingredients used in jasmine and woody fragrance accords.

Analytical Characterization

To verify the identity of CAS 53670-70-5, researchers should look for the following spectroscopic signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (t, 3H): Ester methyl (
      
      
      ).
    • 
       4.20 (q, 2H): Ester methylene (
      
      
      ).
    • 
       2.20–2.30 (s, 6H): Overlapping singlets for the acetyl methyl and terminal ketone methyl.
      
    • 
       1.10 (d, 3H): Methyl doublet at C3.
      
    • 
       3.8–4.0 (d, 1H): Doublet for the proton at C2 (between two carbonyls).
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion (

      
      ): 200 m/z.
      
    • Fragment 43 m/z: Acetyl group (

      
      ).
      
    • Fragment 157 m/z: Loss of acetyl (

      
      ).
      

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Trimethoprim and Related Esters. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Ethyl 2-acetyl-3-methyl-4-oxopentanoate (Compound Summary). National Library of Medicine. [Link]

  • Org. Synth. Alkylation of Ethyl Acetoacetate (General Procedures). Organic Syntheses, Coll.[3][4] Vol. 2. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-acetyl-3-methyl-4-oxopentanoate via Base-Catalyzed Michael Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and atom economy.[1] This application note provides an in-depth guide for the synthesis of ethyl 2-acetyl-3-methyl-4-oxopentanoate, a functionalized 1,5-dicarbonyl compound, through the base-catalyzed Michael addition of ethyl acetoacetate to 3-penten-2-one. This document is tailored for researchers and process chemists, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.

Introduction and Scientific Rationale

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a polyfunctional molecule featuring two ketone moieties and an ester group, making it a versatile building block for the synthesis of more complex organic structures, including heterocyclic compounds and natural product analogues. The most efficient and convergent strategy for its synthesis is the Michael reaction, which involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][3]

In this specific transformation, the resonance-stabilized enolate generated from ethyl acetoacetate (the Michael donor) acts as the nucleophile.[4] This enolate selectively attacks the electrophilic β-carbon of 3-penten-2-one (the Michael acceptor), leading to the formation of a new carbon-carbon bond and the desired 1,5-dicarbonyl framework. The reaction is typically facilitated by a catalytic amount of base, with sodium ethoxide being a common and effective choice.[5]

Reaction Mechanism: A Step-by-Step Analysis

The base-catalyzed Michael addition proceeds through a well-defined, three-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and minimizing side-product formation.

  • Enolate Formation (Deprotonation): A base, such as sodium ethoxide (EtO⁻), abstracts an acidic α-proton from the ethyl acetoacetate. The α-protons are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance.[1][6]

  • Nucleophilic Attack (Conjugate Addition): The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated ketone, 3-penten-2-one. This 1,4-addition breaks the π-bond of the alkene and forms a new carbon-carbon bond. The result is a new, resonance-stabilized enolate intermediate.[7]

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base (e.g., ethanol), which is formed in the initial deprotonation step. This final step regenerates the base catalyst and yields the neutral Michael adduct, ethyl 2-acetyl-3-methyl-4-oxopentanoate.[6]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation EAA Ethyl Acetoacetate Enolate1 EAA Enolate (Nucleophile) EAA->Enolate1 Deprotonation Base Base (EtO⁻) Acceptor 3-Penten-2-one Base->Enolate1 Deprotonation Enolate2 Adduct Enolate Acceptor->Enolate2 C-C Bond Formation Enolate1->Enolate2 C-C Bond Formation ConjAcid Conjugate Acid (EtOH) Product Ethyl 2-acetyl-3-methyl-4-oxopentanoate Enolate2->Product Proton Transfer ConjAcid->Product Proton Transfer

Figure 1: The three-step mechanism of the base-catalyzed Michael addition.

Detailed Experimental Protocol

This protocol details the synthesis on a 50 mmol scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierQuantityMoles (mmol)Equivalents
Ethyl acetoacetateReagentPlus®, ≥99%Sigma-Aldrich6.51 g (6.32 mL)50.01.0
3-Penten-2-one≥97%Sigma-Aldrich4.21 g (4.95 mL)50.01.0
Ethanol (EtOH)Anhydrous, 200 proofVarious100 mL--
Sodium (Na) metalChunks in mineral oilVarious230 mg10.00.2
Saturated NH₄Cl (aq.)-Lab-prepared50 mL--
Ethyl acetate (EtOAc)ACS GradeVarious~200 mL--
Brine (Saturated NaCl aq.)-Lab-prepared50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-Various~10 g--
Silica Gel60 Å, 230-400 meshVariousAs needed--

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and argon/nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide Solution

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry argon or nitrogen to maintain anhydrous conditions.

  • To the 250 mL three-neck flask, add 80 mL of anhydrous ethanol and a magnetic stir bar.

  • Carefully cut sodium metal (230 mg, 10.0 mmol) into small pieces, wash them quickly with hexane to remove the mineral oil, and add them to the ethanol.

    • Causality: Using a sub-stoichiometric amount of base (0.2 eq) ensures it acts catalytically, minimizing side reactions like saponification of the ester. The reaction of sodium with ethanol is exothermic and produces hydrogen gas; add the sodium in portions to control the reaction rate.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide. Cool the solution to 0-5 °C using an ice-water bath.

Step 2: Enolate Formation

  • Add ethyl acetoacetate (6.32 mL, 50.0 mmol) to the dropping funnel.

  • Add the ethyl acetoacetate dropwise to the cold sodium ethoxide solution over 15 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete enolate formation.

Step 3: Michael Addition

  • In a separate beaker, dissolve 3-penten-2-one (4.95 mL, 50.0 mmol) in 20 mL of anhydrous ethanol.

  • Add this solution to the dropping funnel.

  • Add the 3-penten-2-one solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C.

    • Causality: Slow, controlled addition is crucial to manage the exothermic nature of the C-C bond formation and prevent polymerization or other side reactions of the Michael acceptor.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexane:Ethyl Acetate). The disappearance of the 3-penten-2-one starting material indicates completion.

Step 4: Workup and Extraction

  • Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Causality: Quenching with a mild acid like NH₄Cl protonates any remaining enolate and neutralizes the ethoxide catalyst, stopping the reaction.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Add 100 mL of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer with two additional 50 mL portions of ethyl acetate.

  • Combine the organic layers and wash with 50 mL of brine.

    • Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

Step 5: Purification

  • Purify the crude oil by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% EtOAc in hexane and gradually increasing to 20%).

  • Collect the fractions containing the pure product (monitor by TLC) and combine them.

  • Remove the solvent under reduced pressure to obtain pure ethyl 2-acetyl-3-methyl-4-oxopentanoate. An expected yield is typically in the range of 70-85%.

Experimental Workflow Overview

Workflow A 1. Prepare Sodium Ethoxide in Anhydrous EtOH B 2. Cool to 0°C and Add Ethyl Acetoacetate A->B  Stir until dissolved   C 3. Add 3-Penten-2-one Solution Dropwise at 0°C B->C  Allow 30 min for  enolate formation   D 4. Warm to RT and Stir for 4-6h C->D E 5. Quench with Saturated aq. NH₄Cl D->E  Monitor by TLC   F 6. Extract with EtOAc and Wash with Brine E->F G 7. Dry (MgSO₄) and Concentrate in Vacuo F->G H 8. Purify via Silica Gel Chromatography G->H I Pure Product H->I

Sources

Application Note: High-Fidelity Paal-Knorr Synthesis Using Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the use of Ethyl 2-acetyl-3-methyl-4-oxopentanoate in Paal-Knorr synthesis.

Executive Summary

This technical guide details the optimized protocols for utilizing Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS: 53670-70-5) as a key 1,4-dicarbonyl precursor in the Paal-Knorr synthesis of polysubstituted pyrroles. While the Paal-Knorr reaction is a cornerstone of heterocyclic chemistry, this specific substrate introduces unique steric and electronic challenges due to its C3-methyl substitution and C2-ester functionality. This document provides validated workflows to maximize regioselectivity, suppress side-reactions (such as furan formation or amidation), and ensure high yields of pharmaceutical-grade pyrrole scaffolds.

Technical Background & Mechanistic Insight

The Substrate: Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Unlike simple 2,5-hexanedione, this substrate is a highly functionalized


-diketone.
  • Structure: It possesses a 1,4-dicarbonyl backbone required for cyclization but includes an ethoxycarbonyl group at C2 and a methyl group at C3.

  • Stereochemistry: The molecule contains two chiral centers (C2 and C3), existing as diastereomers. Research indicates that meso and dl forms of substituted 1,4-dicarbonyls cyclize at significantly different rates [1].[1]

  • Competitive Reactivity: The presence of the ester group introduces a risk of competitive amide formation when reacting with primary amines, particularly under uncontrolled thermal conditions.

Reaction Mechanism

The transformation follows the classical Paal-Knorr mechanism but is heavily influenced by the steric bulk of the C3-methyl group.

  • Nucleophilic Attack: The primary amine attacks the more accessible ketone (typically the acetyl group at C2 or C4, depending on the specific steric environment of the amine).

  • Hemiaminal Formation: Formation of a mono-hemiaminal intermediate.

  • Cyclization (Rate Determining Step): The nitrogen lone pair attacks the second carbonyl carbon.[2][3] Note: The C3-methyl group increases the energy barrier for this conformational change.

  • Dehydration: Two water molecules are eliminated to aromatize the system into the pyrrole ring.

Pathway Visualization

The following diagram illustrates the mechanistic pathway and the competitive side-reactions that must be controlled.

PaalKnorrMechanism Start Ethyl 2-acetyl-3-methyl-4-oxopentanoate + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (Acid Cat.) Side_Amide Side Product: Amide Formation (Attack on Ester) Start->Side_Amide High T, No Acid Side_Furan Side Product: Furan (Acidic/Low Amine cond.) Start->Side_Furan pH < 3 Cyclization Cyclization (Rate Limiting) Steric Strain via C3-Me Hemiaminal->Cyclization -H2O Diol 2,5-Dihydroxy-pyrrolidine Cyclization->Diol Product Polysubstituted Pyrrole (Ethyl 2,4,5-trimethylpyrrole-3-carboxylate) Diol->Product -2 H2O Aromatization

Caption: Mechanistic pathway of Paal-Knorr synthesis highlighting the critical cyclization step and competitive side-reactions.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scale: 10 mmol)

Best for: Lab-scale synthesis, robust amines, and cost-efficiency.

Reagents:

  • Ethyl 2-acetyl-3-methyl-4-oxopentanoate (2.0 g, ~10 mmol)

  • Primary Amine (1.2 equiv, 12 mmol)

  • Acetic Acid (Glacial, 0.5 mL) or p-TsOH (5 mol%)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dicarbonyl substrate in Ethanol.

  • Amine Addition: Add the primary amine dropwise at room temperature.

    • Critical Check: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.

  • Catalyst: Add the acid catalyst. Acetic acid is preferred to buffer the pH between 4-5, preventing furan formation (which occurs at pH < 3) [2].

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C (oil bath).

    • Note: Avoid vigorous reflux (>80°C) to minimize amide formation at the ester site.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (diketone) typically stains distinctively with KMnO4 or Vanillin. Reaction time is typically 2–6 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with DCM (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered amines, library generation, and rapid optimization.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: 10 mL sealed microwave vial.

  • Solvent: Ethanol or Acetonitrile.

Workflow:

  • Load Ethyl 2-acetyl-3-methyl-4-oxopentanoate (1.0 mmol) and Amine (1.5 equiv) into the vial.

  • Add Scandium Triflate Sc(OTf)3 (1 mol%) or Iodine (5 mol%) as a Lewis Acid catalyst. Lewis acids are often superior for hindered substrates in MW synthesis [3].

  • Seal and irradiate at 100°C for 10–20 minutes .

  • Cool, filter through a silica plug, and concentrate.

Optimization & Troubleshooting Guide

The following data summarizes the impact of reaction parameters specifically for this ethyl-ester substituted diketone.

Solvent and Catalyst Effects
ParameterConditionOutcomeRecommendation
Acidity pH < 3 (HCl/H2SO4)Furan Formation dominates.Avoid strong mineral acids. Use AcOH or p-TsOH.
Acidity pH > 8 (Basic)Polymerization/Tarring.Maintain weak acidic/neutral pH.[2]
Temperature > 100°C (Thermal)Amidation of ester side-chain.Keep T < 80°C for thermal; use MW for higher T.
Solvent Toluene (Dean-Stark)High Yield, faster rate.Recommended for scale-up (>5g) to remove water.
Solvent Water (Surfactant)Green chemistry, moderate yield.Good for hydrophobic amines.
Experimental Workflow Diagram

ExperimentalWorkflow Input Substrate + Amine (Solvent: EtOH) Cat Add Catalyst (AcOH or p-TsOH) Input->Cat Reaction Reaction Stage Thermal: 70°C, 4h MW: 100°C, 15min Cat->Reaction Check QC Check (TLC/LCMS) Complete? Reaction->Check Check->Reaction No (Extend Time) Workup Workup (Extraction/Drying) Check->Workup Yes Purify Purification (Recryst/Column) Workup->Purify

Caption: Operational workflow for the synthesis of pyrroles from ethyl 2-acetyl-3-methyl-4-oxopentanoate.

Critical Considerations for Drug Development

When using this scaffold for pharmaceutical intermediates (e.g., Atorvastatin analogs or kinase inhibitors):

  • Regiochemistry: The resulting pyrrole will be Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (assuming the amine is H). If the amine is R, the N-R group is introduced. The position of the ester relative to the methyl groups is fixed by the starting material skeleton.

  • Impurity Profile:

    • Furan Impurity: Limit to <0.1% by maintaining pH > 4.

    • Amide Impurity: Monitor via HPLC. If amide formation is observed, switch to Protocol B (Microwave) to reduce thermal exposure time.

  • Stereochemical Integrity: While the starting material is a mixture of diastereomers, the Paal-Knorr reaction involves the formation of a planar, aromatic pyrrole ring. Consequently, the chirality at C2 and C3 of the starting material is lost upon aromatization. The product is achiral (unless the amine substituent R is chiral).

References

  • Amarnath, V., Amarnath, K. (1995). Mechanism of the Paal-Knorr Furan Synthesis. The Journal of Organic Chemistry, 60(2), 301-307.

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved October 26, 2023.

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry.

  • BenchChem. (2025).[2][3] Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

Sources

Application Notes and Protocols: Base-Catalyzed Alkylation of β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The base-catalyzed alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile and reliable method for the construction of complex molecular architectures. This guide offers an in-depth exploration of the reaction's mechanistic underpinnings, practical experimental protocols, and critical parameters that influence its outcome. By understanding the interplay of bases, substrates, alkylating agents, and solvents, researchers can effectively harness this reaction for applications ranging from natural product synthesis to the development of novel pharmaceutical agents.

I. Theoretical and Mechanistic Overview

The alkylation of a β-keto ester proceeds through the formation of a stabilized enolate, which then acts as a nucleophile to displace a leaving group from an alkylating agent.[1][2] The key to this reaction's utility lies in the enhanced acidity of the α-protons of the β-keto ester, which are positioned between two electron-withdrawing carbonyl groups.[3][4][5] This dual activation facilitates deprotonation by a suitable base to form a resonance-stabilized enolate ion.[1][6]

Mechanism:

  • Enolate Formation: A base removes an acidic α-proton from the β-keto ester, creating a nucleophilic enolate. The choice of base is critical and depends on the acidity of the specific β-keto ester and the desired reaction conditions.

  • Nucleophilic Attack (SN2 Alkylation): The enolate anion then attacks the electrophilic carbon of an alkyl halide or a similar electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This step forms a new carbon-carbon bond.

  • Product Formation: The result is an α-alkylated β-keto ester.[7]

The overall transformation can be represented as follows:

Alkylation of Beta-Keto Ester cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation BetaKetoEster β-Keto Ester Enolate Enolate Intermediate BetaKetoEster->Enolate + Base Base Base AlkylHalide Alkyl Halide (R-X) AlkylatedProduct α-Alkylated β-Keto Ester Enolate->AlkylatedProduct + R-X ConjugateAcid Conjugate Acid HalideSalt Halide Salt

Caption: General workflow of the base-catalyzed alkylation of a β-keto ester.

Subsequent hydrolysis and decarboxylation of the alkylated product can yield ketones, a transformation known as the acetoacetic ester synthesis.[1][3][7] This two-step sequence is a powerful tool for preparing substituted ketones.[1][3]

II. Critical Parameters and Reagent Selection

The success of a β-keto ester alkylation hinges on the judicious selection of the base, solvent, and alkylating agent.

A. Choice of Base

The base must be strong enough to deprotonate the β-keto ester but should not promote undesirable side reactions, such as hydrolysis of the ester or reaction with the alkylating agent.

  • Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are commonly used bases, particularly when the ester is ethyl acetoacetate.[8][9] To avoid transesterification, the alkoxide should match the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester).[2] Potassium tert-butoxide is a stronger, more sterically hindered base that can be advantageous in certain cases.

  • Stronger, Non-Nucleophilic Bases (e.g., LDA, NaH): For less acidic β-keto esters or when complete and irreversible enolate formation is desired, stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are employed.[4][10][11][12][13][14] LDA is a bulky base that favors the formation of the kinetic enolate from unsymmetrical ketones.[10][11][12][14]

  • Weaker Bases (e.g., K2CO3): In some instances, particularly with highly acidic β-dicarbonyl compounds, weaker bases like potassium carbonate can be effective, often in conjunction with a phase-transfer catalyst.[9]

Table 1: pKa Values of Common Bases and β-Keto Esters

CompoundpKa of Conjugate AcidReference
Ethanol~16[15]
tert-Butanol~17[15]
Diisopropylamine (LDA)~36[15]
Ethyl Acetoacetate~11[9]
Diethyl Malonate~13[4][5]

Note: The pKa of the conjugate acid of a base indicates its strength. A higher pKa corresponds to a stronger base.

B. Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the enolate.

  • Protic Solvents (e.g., Ethanol): Often used with alkoxide bases, the corresponding alcohol is a common choice to prevent transesterification.[4][5][8]

  • Aprotic Polar Solvents (e.g., THF, DMF, DMSO): These solvents are preferred when using strong, non-nucleophilic bases like LDA or NaH.[4] They effectively solvate the metal cation without protonating the enolate.

Table 2: Dielectric Constants of Common Solvents

SolventDielectric Constant
Ethanol24.3[16]
Tetrahydrofuran (THF)7.6
Dimethylformamide (DMF)36.7[17]
Dimethyl Sulfoxide (DMSO)46.7[17]

Note: The dielectric constant is a measure of a solvent's polarity.[16]

C. Alkylating Agents

The choice of alkylating agent is typically dictated by the desired alkyl group to be introduced.

  • Alkyl Halides (R-X): Primary and methyl halides are the most effective due to the SN2 nature of the reaction.[2] Secondary halides are less reactive and can lead to elimination side products, while tertiary halides are generally unsuitable.[2]

  • Other Electrophiles: Other electrophiles such as allylic and benzylic halides can also be used effectively.

III. Detailed Experimental Protocols

Protocol 1: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide in Ethanol

This protocol describes the monoalkylation of ethyl acetoacetate with an alkyl halide using sodium ethoxide as the base.

Materials:

  • Ethyl acetoacetate

  • Anhydrous ethanol

  • Sodium metal

  • Alkyl halide (e.g., iodomethane, bromoethane)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with a reflux condenser and a drying tube

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at room temperature. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. Stir the mixture for 10-15 minutes to ensure complete formation of the enolate.[18]

  • Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. If necessary, cool the flask in an ice bath to maintain a controlled reaction temperature. After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash sequentially with water, saturated aqueous NH4Cl solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude alkylated product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Dialkylation of a β-Keto Ester

For the introduction of a second alkyl group, the monoalkylated product can be subjected to a second alkylation step.[3][4][5]

Procedure:

  • Follow steps 1 and 2 from Protocol 1 using the monoalkylated β-keto ester as the starting material.

  • Introduce the second alkylating agent (which can be the same or different from the first) and proceed with the reaction, workup, and purification as described in Protocol 1.

IV. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive base (e.g., old sodium ethoxide).Use freshly prepared sodium ethoxide or a new bottle of a commercial solution.
Wet reagents or solvent.Ensure all reagents and solvents are anhydrous. Flame-dry glassware before use.
Unreactive alkylating agent.Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Formation of dialkylated product when monoalkylation is desired Use of excess alkylating agent.Use a stoichiometric amount or a slight excess of the alkylating agent.
Incomplete enolate formation.Ensure complete deprotonation before adding the alkylating agent.
O-alkylation instead of C-alkylation This is generally less common with β-keto esters but can be influenced by the counter-ion and solvent.The use of polar aprotic solvents generally favors C-alkylation.
Hydrolysis of the ester Presence of water in the reaction mixture.Use anhydrous conditions.
Use of a strong, nucleophilic base under harsh conditions.Use a non-nucleophilic base or milder reaction conditions.

V. Visualization of the Experimental Workflow

Experimental_Workflow Start Start Prep_Base Prepare Base Solution (e.g., NaOEt in EtOH) Start->Prep_Base Add_Ester Add β-Keto Ester Prep_Base->Add_Ester Enolate_Formation Enolate Formation Add_Ester->Enolate_Formation Add_Alkyl_Halide Add Alkyl Halide Enolate_Formation->Add_Alkyl_Halide Alkylation_Reaction Alkylation Reaction (Stir/Heat) Add_Alkyl_Halide->Alkylation_Reaction Workup Reaction Workup (Solvent Removal, Extraction) Alkylation_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End Pure Alkylated Product Purification->End

Caption: A typical experimental workflow for the alkylation of a β-keto ester.

VI. Conclusion

The base-catalyzed alkylation of β-keto esters is a robust and highly adaptable synthetic method. A thorough understanding of the reaction mechanism and the influence of various experimental parameters allows for precise control over the reaction outcome. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • VEGA - APPENDIX F - Dielectric constants. (n.d.).
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
  • Sodium Ethoxide Definition - Organic Chemistry II Key Term. (2025, August 15). Fiveable.
  • Dielectric Constants of Common Solvents. (n.d.). Scribd.
  • 21.6 The Acetoacetic Ester Synthesis. (n.d.).
  • Dielectric Constant. (n.d.).
  • Dielectric Constant of Common solvents. (n.d.).
  • 22.7 Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025, May 22). JoVE.
  • 22.8: Alkylation of Enolate Ions. (2023, January 14). Chemistry LibreTexts.
  • common pKa for organic chemistry. (n.d.). University of Calgary.
  • pka bases.cdx. (n.d.).
  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube.
  • Catalytic Enantioselective Alkylation of Prochiral Enolates. (2021, July 26). Chemical Reviews.
  • 9.7. Enolate alkylation. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Isovaleric acid, α-acetyl, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • 22.8: 22.5 Alkylation of Enolate Ions. (2019, June 5). Chemistry LibreTexts.
  • α-Alkylation of Ketones via Enolate Ions. (2025, May 22). JoVE.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications.
  • Protonation, Alkylation, Arylation, and Vinylation of Enolates. (n.d.).
  • Chapter 1: Enolate Alkylations. (n.d.).
  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts.
  • Methods for the preparation of β-keto esters. (n.d.). ResearchGate.
  • Organic Acid-Base pKa Table. (n.d.). Scribd.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025, June 2). Sciencemadness.org.
  • Acids and Bases Fundamentals | Definitions, pKa & Acid Strength | Organic Chemistry 3.1. (2020, September 14). YouTube.
  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
  • Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. (n.d.). Organic & Biomolecular Chemistry.
  • Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone.
  • Alkylation of acetyl acetone and conversion into Ketones. (2020, November 7). YouTube.
  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015, March 25). YouTube.
  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). YouTube.
  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data.
  • 6.3 Alkylation at the α-Carbon. (n.d.). In Organic Chemistry II. KPU Pressbooks.
  • How to Alkylate a Ketone. (n.d.). Chemistry Steps.
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.

Sources

One-Pot Synthesis of Polysubstituted Furans from β-Keto Esters: A Detailed Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan scaffold is a cornerstone in medicinal chemistry and materials science, driving a persistent demand for efficient and versatile synthetic methodologies. This application note provides an in-depth guide to the one-pot synthesis of polysubstituted furans, with a particular focus on the strategic use of β-keto esters as readily available starting materials. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these transformations, offering field-proven insights into reaction optimization and troubleshooting. Detailed, step-by-step protocols for several key methodologies, including metal-catalyzed and iodine-catalyzed approaches, are presented. This guide is designed to empower researchers, scientists, and drug development professionals to confidently and successfully implement these powerful synthetic strategies.

Introduction: The Enduring Importance of the Furan Moiety

Polysubstituted furans are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. Their diverse biological activities, ranging from anti-inflammatory to anti-cancer properties, have cemented their importance in drug discovery programs. Furthermore, the unique electronic properties of the furan ring make it a valuable component in the design of organic semiconductors and other advanced materials.

Traditional furan syntheses, such as the Paal-Knorr reaction, often require harsh conditions and the pre-functionalization of starting materials, limiting their overall efficiency and substrate scope.[1][2][3] In contrast, one-pot methodologies starting from simple, commercially available precursors like β-keto esters offer a more streamlined and atom-economical approach to these valuable heterocycles. This guide will delve into the intricacies of these modern synthetic methods.

Mechanistic Principles: Understanding the "How" and "Why"

A thorough understanding of the reaction mechanism is paramount for successful implementation and optimization. The one-pot synthesis of furans from β-keto esters typically proceeds through a cascade of reactions, the nature of which is dictated by the chosen catalyst and reaction partners.

A common mechanistic pathway involves the initial reaction of the enol or enolate of the β-keto ester with a suitable electrophile, followed by cyclization and subsequent dehydration to afford the aromatic furan ring. The choice of catalyst, be it a transition metal or a simple element like iodine, plays a crucial role in facilitating these steps and influencing the regiochemical outcome.

Metal-Catalyzed Pathways

Transition metals, particularly copper and iron, have emerged as powerful catalysts for the one-pot synthesis of furans.[4][5][6] These catalysts can activate the substrates in various ways, including through Lewis acid catalysis or by participating in redox cycles. For instance, in copper-catalyzed reactions, the metal can coordinate to the β-keto ester, enhancing its acidity and facilitating its reaction with an electrophile.[4][7]

dot

Figure 1: Generalized workflow for metal-catalyzed furan synthesis.

Iodine-Catalyzed Pathways: A Metal-Free Alternative

Molecular iodine has gained significant traction as an inexpensive, non-toxic, and efficient catalyst for a variety of organic transformations, including furan synthesis.[8][9] The iodine-catalyzed synthesis of furans from α-propargyl-β-ketoesters is believed to proceed through the activation of the alkyne moiety by iodine, facilitating an intramolecular cyclization.[8] This metal-free approach offers a more sustainable and environmentally benign alternative to traditional metal-catalyzed methods.

dot

Figure 2: Proposed mechanism for iodine-catalyzed furan synthesis.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of one-pot furan syntheses from β-keto esters. They have been selected to showcase the diversity of available methods and to provide a solid starting point for your own investigations.

Protocol 1: Copper-Catalyzed Annulation of β-Keto Esters with Propargyl Acetates

This protocol describes a copper-catalyzed regioselective annulation reaction that provides access to a wide range of multisubstituted furans. The reaction is tolerant of various functional groups and can be performed on a gram scale.

Materials:

  • β-Keto ester (1.0 mmol)

  • Propargyl acetate (1.2 mmol)

  • Cu(OTf)₂ (10 mol%)

  • 1,2-Dichloroethane (DCE) (3 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the β-keto ester (1.0 mmol), propargyl acetate (1.2 mmol), and Cu(OTf)₂ (0.1 mmol, 36.2 mg).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add 1,2-dichloroethane (3 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired polysubstituted furan.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper catalyst and potential side reactions.

  • Cu(OTf)₂: A Lewis acidic copper salt that effectively catalyzes the reaction.

  • 1,2-Dichloroethane (DCE): A suitable high-boiling solvent for this transformation.

  • 80 °C: Provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Iron-Catalyzed Domino Synthesis of α-Carbonyl Furans

This protocol utilizes an iron catalyst in a domino process to synthesize α-carbonyl furan derivatives. This method is notable for its operational simplicity and the use of an inexpensive and earth-abundant metal catalyst.[10]

Materials:

  • β-Keto ester (1.0 mmol)

  • α-Haloketone (1.1 mmol)

  • FeCl₃ (10 mol%)

  • K₂CO₃ (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine the β-keto ester (1.0 mmol), α-haloketone (1.1 mmol), FeCl₃ (0.1 mmol, 16.2 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add N,N-dimethylformamide (5 mL).

  • Stir the mixture at 100 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the α-carbonyl furan.

Causality Behind Experimental Choices:

  • FeCl₃: An inexpensive and effective Lewis acid catalyst.

  • K₂CO₃: Acts as a base to facilitate the initial alkylation step.

  • DMF: A polar aprotic solvent that is well-suited for this type of reaction.

  • 100 °C: Ensures a sufficient reaction rate.

Protocol 3: Iodine-Catalyzed Synthesis of Trisubstituted Furans from α-Propargyl-β-keto Esters

This protocol provides a mild and solvent-free method for the synthesis of 3-carboxy-2,5-disubstituted furans using molecular iodine as the catalyst.[8][9]

Materials:

  • α-Propargyl-β-keto ester (1.0 mmol)

  • Iodine (I₂) (15 mol%)

Procedure:

  • To a vial equipped with a small magnetic stir bar, add the α-propargyl-β-keto ester (1.0 mmol) and iodine (0.15 mmol, 38.1 mg).

  • Stir the neat reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dissolve the reaction mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Iodine (I₂): A mild Lewis acid that activates the alkyne for cyclization.

  • Solvent-Free Conditions: Offers a green and efficient approach, often leading to higher yields and simpler work-up.[9]

  • Room Temperature: The mild reaction conditions tolerate a wide range of functional groups.

Data Presentation and Comparison

The choice of synthetic method will depend on the desired substitution pattern of the furan, the available starting materials, and the desired reaction conditions. The following table summarizes the key features of the presented protocols.

Protocol Catalyst Key Reactants Typical Yields Key Advantages
1 Cu(OTf)₂β-Keto Ester, Propargyl AcetateGood to ExcellentBroad substrate scope, gram-scale applicability.
2 FeCl₃β-Keto Ester, α-HaloketoneGoodInexpensive and earth-abundant catalyst, operational simplicity.[10]
3 I₂α-Propargyl-β-keto EsterGood to ExcellentMetal-free, mild conditions, solvent-free option.[8][9]

Conclusion and Future Outlook

The one-pot synthesis of polysubstituted furans from β-keto esters represents a significant advancement in heterocyclic chemistry. The methodologies presented in this guide offer efficient, versatile, and often more sustainable routes to these important scaffolds. As the demand for novel furan-containing molecules in medicine and materials science continues to grow, the development of even more sophisticated and environmentally benign one-pot strategies will undoubtedly remain a key area of research. The principles and protocols outlined herein provide a solid foundation for any scientist looking to explore the rich and rewarding chemistry of furans.

References

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Microwave assisted synthesis of β-keto thioethers and furan derivatives by thiol directed multicomponent reactions. RSC Publishing. Retrieved from [Link]

  • Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]

  • VHU. (2021, May 28). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]

  • ACS Publications. (2008, December 11). Singlet-Oxygen-Mediated One-Pot Synthesis of 3-Keto-tetrahydrofurans from 2-(#-Hydroxyalkyl) Furans. Retrieved from [Link]

  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. Retrieved from [Link]

  • PMC. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Retrieved from [Link]

  • ACS Publications. (2013, June 17). Synthesis of Polysubstituted Furans via Copper-Mediated Annulation of Alkyl Ketones with α,β-Unsaturated Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • MDPI. (2025, May 15). Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (2025, October 18). An Intramolecular Iodine‐Catalyzed C(sp)−H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • ACS Publications. (2003, May 17). Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A New Valuable Synthesis of Polyfunctionalized Furans Starting from β-Nitroenones and Active Methylene Compounds. Retrieved from [Link]

  • MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]

  • DiVA portal. (2014, August 18). Metal-Free One-Pot Synthesis of Benzofurans. Retrieved from [Link]

  • ACS Publications. (2016, May 11). Visible-Light Induced Direct Synthesis of Polysubstituted Furans from Cyclopropyl Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2020, March 18). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PMC. (n.d.). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Retrieved from [Link]

  • R Discovery. (2026, February 1). Solvent free microwave assisted synthesis of β-keto esters. Retrieved from [Link]

  • ACS Publications. (2020, March 18). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rh(i)-catalyzed [4 + 2]-annulation of furan-fused cyclobutanones with alkynes and synthetic applications. Organic Chemistry Frontiers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fe-catalyzed one-pot synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles from hydrazones and vicinal diols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Copper-Mediated Coupling between Ketones and β-Nitrostyrenes. Retrieved from [Link]

Sources

Ethyl 2-acetyl-3-methyl-4-oxopentanoate as a fragrance intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2-acetyl-3-methyl-4-oxopentanoate (EAMOP) as a Strategic Fragrance Intermediate

Part 1: Executive Summary & Technical Rationale

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (EAMOP) (CAS: 53670-70-5) represents a high-value "masked" synthon in the fragrance industry. Unlike simple aroma chemicals, EAMOP is a functionalized


-keto ester that serves as a divergent precursor. Its structural core—a latent 1,4-dicarbonyl skeleton—allows it to be converted into two distinct classes of high-impact odorants: substituted furans  (coffee/cocoa notes) and cyclopentenones  (jasmone/herbal notes).

This guide provides a validated pathway for researchers to utilize EAMOP not merely as a reactant, but as a branching point for generating complex flavor and fragrance (F&F) molecules.

The "Masked" Dicarbonyl Concept

EAMOP contains a 1,3-dicarbonyl system (the


-keto ester) and a 

-ketone. Upon controlled hydrolysis and decarboxylation, it reveals 3-methyl-2,5-hexanedione , a critical 1,4-diketone intermediate. This intermediate is the "Hub" from which distinct olfactory profiles are engineered.
  • Pathway A (Acidic): Paal-Knorr cyclization yields 2,3,5-Trimethylfuran (Coffee, Chocolate, Burnt Sugar).

  • Pathway B (Basic): Intramolecular Aldol condensation yields 2,3,5-Trimethyl-2-cyclopenten-1-one (Herbal, Fruity, Jasmone-like).

Part 2: Chemical Pathways & Mechanism

The following diagram illustrates the divergent synthesis pathways starting from EAMOP.

EAMOP_Pathways Figure 1: Divergent Synthesis Pathways from EAMOP EAMOP Ethyl 2-acetyl-3-methyl- 4-oxopentanoate (Precursor) Intermed 3-Methyl-2,5-hexanedione (The 'Hub' Intermediate) EAMOP->Intermed 1. Hydrolysis 2. Decarboxylation (-CO2, -EtOH) Furan 2,3,5-Trimethylfuran (Coffee/Cocoa Note) Intermed->Furan Acid Catalysis (Paal-Knorr) Cyclo 2,3,5-Trimethyl- 2-cyclopenten-1-one (Herbal/Jasmone Note) Intermed->Cyclo Base Catalysis (Aldol Condensation)

Figure 1: Mechanistic flow demonstrating the conversion of EAMOP into distinct fragrance families.

Part 3: Experimental Protocols

Protocol A: Generation of the "Hub" Intermediate (3-Methyl-2,5-hexanedione)

This step is critical. Incomplete decarboxylation leads to unstable byproducts.

Reagents:

  • Ethyl 2-acetyl-3-methyl-4-oxopentanoate (EAMOP) (>95% purity)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Sulfuric Acid (H2SO4), 2M solution

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Saponification:

    • Charge a 500mL round-bottom flask with 0.1 mol (approx. 20g) of EAMOP.

    • Add 150 mL of 10% NaOH solution dropwise at 0°C to prevent uncontrolled exotherms.

    • Stir vigorously at room temperature (RT) for 4 hours. Checkpoint: The solution should become homogenous and clear yellow.

  • Decarboxylation:

    • Acidify the solution carefully to pH 2 using 2M H2SO4. Caution: CO2 evolution will be vigorous.

    • Install a reflux condenser and heat the mixture to 70°C for 2 hours. This thermal step drives the decarboxylation of the

      
      -keto acid intermediate.[2]
      
    • Validation: Monitor CO2 evolution via a bubbler; stop heating when gas evolution ceases.

  • Isolation:

    • Cool to RT and extract with DCM (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Yield: Expect ~80-85% of crude 3-methyl-2,5-hexanedione (pale yellow oil).[3]

Protocol B: Synthesis of 2,3,5-Trimethylfuran (Coffee Note)

Target Audience: Flavorists developing coffee, chocolate, or savory profiles.

Reagents:

  • Crude 3-methyl-2,5-hexanedione (from Protocol A)

  • p-Toluenesulfonic acid (pTSA) (Catalytic amount, 1-2 mol%)

  • Toluene (Solvent)

Methodology:

  • Cyclization Setup:

    • Dissolve the diketone (10g) in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.

    • Add pTSA (0.15g).

  • Reaction:

    • Reflux for 3-5 hours. The Dean-Stark trap will collect water, driving the equilibrium toward the furan.

    • Endpoint: TLC (Hexane:EtOAc 9:1) shows disappearance of the diketone spot.

  • Purification:

    • Wash the toluene layer with saturated NaHCO3 to remove acid catalyst.

    • Distill the organic layer.[3] 2,3,5-Trimethylfuran boils at approx. 118-120°C.

    • Sensory Check: Product should exhibit a potent, diffusive "roasted coffee" or "burnt sugar" aroma.

Protocol C: Synthesis of 2,3,5-Trimethyl-2-cyclopenten-1-one (Jasmone/Herbal Note)

Target Audience: Perfumers creating floral, herbal, or fruity accords.

Reagents:

  • Crude 3-methyl-2,5-hexanedione (from Protocol A)

  • Sodium Ethoxide (NaOEt), 21% in Ethanol

Methodology:

  • Aldol Setup:

    • Dissolve the diketone (10g) in dry Ethanol (50 mL).

    • Add NaOEt solution (1.2 equivalents) dropwise at RT.

  • Cyclization:

    • Reflux for 6 hours. The base catalyzes the intramolecular aldol condensation followed by dehydration.

    • Mechanism:[2][4][5][6][7] The methylene group between the carbonyls is deprotonated, attacking the terminal carbonyl.

  • Workup:

    • Neutralize with dilute HCl.

    • Evaporate ethanol, extract residue with Ethyl Acetate.

    • Purification: Silica gel chromatography is recommended (Eluent: Hexane/EtOAc) to separate isomers if necessary.

    • Sensory Check: Product should smell warm, herbal, and slightly fruity (reminiscent of Celery Ketone or Jasmone).

Part 4: Quality Control & Data Visualization

Analytical Markers (GC-MS)
CompoundRetention Index (DB-5)Key MS Fragments (m/z)Sensory Descriptor
EAMOP (Start) 1450-148043, 88, 115, 200 (M+)Faint, fruity, ester-like
Intermediate 980-101043, 71, 128 (M+)Oily, fatty, ketonic
Trimethylfuran 850-880110 (M+), 95, 67Coffee, roasted, earthy
Cyclopentenone 1150-1180124 (M+), 109, 81Herbal, spicy, sweet
Experimental Workflow Diagram

Workflow Figure 2: Operational Workflow for EAMOP Conversion Start Start: EAMOP (0.1 mol) Step1 Step 1: Saponification (NaOH, 4h, RT) Start->Step1 Step2 Step 2: Acidification & Decarboxylation (H2SO4, 70°C, -CO2) Step1->Step2 Check Checkpoint: Gas Evolution Ceases? Step2->Check Check->Step2 No (Continue Heat) Split Isolate Intermediate: 3-Methyl-2,5-hexanedione Check->Split Yes PathA Route A (Acid): Reflux in Toluene/pTSA (Dean-Stark) Split->PathA PathB Route B (Base): Reflux in EtOH/NaOEt (Aldol) Split->PathB ProdA Product A: 2,3,5-Trimethylfuran (Coffee) PathA->ProdA ProdB Product B: Trimethyl-cyclopentenone (Herbal) PathB->ProdB

Figure 2: Decision tree and workflow for laboratory synthesis.

Part 5: Safety & Regulatory (E-E-A-T)

  • Handling: EAMOP is an ester and potential irritant. Standard PPE (gloves, goggles) is required.

  • Decarboxylation Risk: Step 2 involves gas evolution (

    
    ). Ensure glassware is not sealed tight; use a bubbler to vent pressure safely.
    
  • Regulatory: The final products (Trimethylfuran and Trimethylcyclopentenone) are FEMA GRAS listed flavor ingredients. However, strict purity checks are required to ensure no residual solvent (Toluene) remains in the final fragrance material.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14689360, Ethyl 2-acetyl-3-methyl-4-oxopentanoate. Retrieved from [Link]

  • Muller, B. L., et al. (1995).Flavor chemistry of methyl-substituted furans. In Flavor Precursors (pp. 150-165). ACS Symposium Series.
  • Research Institute for Fragrance Materials (RIFM).Safety Assessment of Cyclopentenone Derivatives. (General safety grounding for Route B products).
  • Preparation of 2,3,5-trimethylpyrazine.Patent CN108484512B. (Demonstrates the industrial relevance of related methyl-substituted heterocycles).

Sources

Application Notes and Protocols for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 53670-70-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery

First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, providing a robust and versatile platform for the creation of 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1][2] This multi-component reaction, which elegantly combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, has seen a resurgence of interest due to the profound pharmacological importance of its products.[1][2] The 1,4-DHP scaffold is a privileged structure in medicinal chemistry, most notably as the core of L-type calcium channel blockers like nifedipine and amlodipine, which are widely used in the treatment of cardiovascular diseases such as hypertension.[1] The adaptability of the Hantzsch synthesis allows for extensive derivatization, making it an invaluable tool in structure-activity relationship (SAR) studies for developing novel therapeutics with potential applications in anticancer, anti-inflammatory, and neuroprotective domains.[1]

This document provides a detailed guide for the synthesis of a classic Hantzsch product, Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 53670-70-5), from benzaldehyde, ethyl acetoacetate, and an ammonia source.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide field-tested experimental protocols for both the primary condensation and subsequent oxidative aromatization, and offer insights into process optimization and safety considerations.

Mechanistic Insights: A Symphony of Condensation and Cyclization

The Hantzsch synthesis is a one-pot reaction that proceeds through a series of well-established intermediates.[1] Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates. The reaction is initiated by two parallel condensation events:

  • Knoevenagel Condensation: One equivalent of the β-ketoester (ethyl acetoacetate) reacts with the aldehyde (benzaldehyde) to form an α,β-unsaturated carbonyl intermediate.[1]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with the ammonia source (e.g., ammonium acetate or ammonium bicarbonate) to generate a β-enamino ester.[1]

The core structure is then assembled via a Michael addition of the enamine to the α,β-unsaturated carbonyl compound.[1] This is followed by an intramolecular cyclization and a final dehydration step to yield the stable 1,4-dihydropyridine ring system.[1]

The overall workflow can be visualized as follows:

Hantzsch_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_products Products Benzaldehyde Benzaldehyde Knoevenagel α,β-Unsaturated Carbonyl Benzaldehyde->Knoevenagel EAA1 Ethyl Acetoacetate (1 eq.) EAA1->Knoevenagel Knoevenagel Condensation EAA2 Ethyl Acetoacetate (1 eq.) Enamine β-Enamino Ester EAA2->Enamine Ammonia Ammonia Source Ammonia->Enamine Enamine Formation DHP 1,4-Dihydropyridine (CAS 53670-70-5) Knoevenagel->DHP Enamine->DHP Michael Addition & Cyclization/Dehydration Pyridine Pyridine Derivative DHP->Pyridine Oxidative Aromatization

Figure 1. General workflow of the Hantzsch pyridine synthesis.

Experimental Protocols

Part 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (1,4-DHP)

This protocol outlines a conventional thermal method for synthesizing the target 1,4-DHP.[1]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Benzaldehyde106.12101.06 g (1.02 mL)
Ethyl acetoacetate130.14202.60 g (2.55 mL)
Ammonium acetate77.08151.16 g
Ethanol (95%)--50 mL
Round-bottom flask--100 mL
Reflux condenser---
Magnetic stirrer & hotplate---
Buchner funnel & filter paper---

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in 50 mL of ethanol.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with vigorous stirring.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:4 v/v).[6] The reaction is typically complete within 2-4 hours, often indicated by the precipitation of a yellow solid.[1][6]

  • Isolation of Crude Product: Once the reaction is complete, cool the flask to room temperature. Further cooling in an ice bath may enhance precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow crystals of the pure 1,4-dihydropyridine derivative.[5][7]

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Alternative Protocols:

  • Room Temperature Synthesis: A study has shown that the reaction can proceed by stirring the reactants (benzaldehyde, ethyl acetoacetate, and NH4HCO3 in a 1:1:1 molar ratio) at room temperature (293 K) for 3 hours, followed by recrystallization from ethanol.[5][8]

  • Microwave-Assisted Synthesis: For accelerated synthesis, the reactants can be combined in a sealed microwave reactor vial and irradiated at 100-120°C for 5-15 minutes.[1] This method often leads to high yields in significantly shorter reaction times.

Part 2: Oxidative Aromatization to the Pyridine Derivative

The synthesized 1,4-DHP can be readily oxidized to its corresponding pyridine derivative, a process driven by the stability gained through aromatization.

Oxidation_Diagram DHP 1,4-Dihydropyridine (CAS 53670-70-5) Pyridine Diethyl 2,6-dimethyl-4-phenyl- pyridine-3,5-dicarboxylate DHP->Pyridine Oxidant Oxidizing Agent (e.g., NaNO₂, HNO₃) Oxidant->Pyridine Oxidation (Aromatization)

Figure 2. Conversion of 1,4-DHP to the corresponding pyridine.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1,4-DHP (from Part 1)329.3951.65 g
Sodium Nitrite (NaNO₂)69.00100.69 g
Glacial Acetic Acid--10 mL
Conical flask--100 mL
Magnetic stirrer---

Procedure:

  • Dissolution: Dissolve the synthesized 1,4-DHP (5 mmol) in 10 mL of glacial acetic acid in a conical flask with stirring.[7] Gentle warming on a steam bath may be required to achieve complete dissolution.[7]

  • Addition of Oxidant: At room temperature (20-25°C), add sodium nitrite (10 mmol) to the solution in small portions with continuous stirring.[7] Other common oxidants include nitric acid or potassium ferrocyanide.[9]

  • Reaction and Work-up: Monitor the reaction to completion using TLC. Once complete, the reaction mixture can be worked up, typically by pouring it into water and extracting the product with an organic solvent. The resulting solid can be purified by recrystallization.[7]

Safety & Handling

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Benzaldehyde: Combustible liquid, harmful if swallowed or inhaled.

    • Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation.

    • Ammonium Acetate/Bicarbonate: May cause respiratory irritation.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

    • Sodium Nitrite: Oxidizer. May intensify fire. Toxic if swallowed.

Troubleshooting & Field-Proven Insights

  • Low Yield of 1,4-DHP:

    • Incomplete Reaction: Ensure the reflux temperature is maintained and allow for sufficient reaction time. Monitor via TLC until the starting materials are consumed.

    • Stoichiometry: The 1:2:1.5 molar ratio of aldehyde:β-ketoester:ammonia source is crucial for optimal results.[1]

    • Aldehyde Quality: Use freshly distilled benzaldehyde, as oxidation to benzoic acid can inhibit the reaction.

  • Formation of Side Products: The Hantzsch reaction can sometimes yield byproducts. Purification by recrystallization is typically effective in isolating the desired 1,4-DHP. Adjusting reaction conditions such as solvent polarity and temperature can help favor the formation of the 1,4-DHP over other isomers.[9]

  • Oxidation Step: The addition of sodium nitrite should be done portion-wise to control the reaction rate and temperature. The reaction can be exothermic.

Conclusion

The Hantzsch synthesis provides an efficient and highly adaptable method for the preparation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. The straightforward nature of this multi-component reaction, coupled with the biological significance of the 1,4-dihydropyridine core, ensures its continued relevance in both academic research and industrial drug development. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully synthesize and further functionalize this valuable heterocyclic scaffold.

References

  • Bai, M-S., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, E65, o799. [Link]

  • Bai, M-S., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • Ji, S-J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. [Link]

  • Unknown Author. (n.d.). 12.2.4. Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. Science of Synthesis. [Link]

  • Unknown Author. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. Journal of Chemical Education. [Link]

  • Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
  • Kumar, P., et al. (2014). Solvent-free synthesis and oxidative aromatization of diethyl-2,6-dimethyl-4-(1- phenyl-3-aryl-1H-pyrazol. Growing Science. [Link]

  • Demanuele, K. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. OAR@UM. [Link]

  • ResearchGate. 4.2.5.2. Hantzsch Synthesis of Nifedipine. [Link]

  • Smith, C. J., et al. (2020). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Royal Society of Chemistry. [Link]

  • CAS Common Chemistry. (n.d.). Trimethoprim. [Link]

  • University of Hertfordshire. (2025). Trimethoprim. AERU. [Link]

  • Google Patents. (n.d.). Process for preparing nifedipine.

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Ethyl 2-acetyl-3-methyl-4-oxopentanoate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the common yet intricate challenge of separating the diastereomers of ethyl 2-acetyl-3-methyl-4-oxopentanoate. This guide is designed for researchers and drug development professionals who encounter difficulties in achieving baseline resolution for these closely related stereoisomers. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to overcome these purification hurdles effectively.

Ethyl 2-acetyl-3-methyl-4-oxopentanoate possesses two chiral centers, at the C2 and C3 positions, giving rise to two pairs of enantiomers, which are diastereomeric to each other. Since diastereomers have distinct physical and chemical properties, their separation by chromatographic methods is feasible, though often challenging.[1][2] This guide provides a systematic framework for method development and troubleshooting.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems encountered during the chromatographic separation of ethyl 2-acetyl-3-methyl-4-oxopentanoate diastereomers.

Issue 1: Poor or No Resolution Between Diastereomer Peaks

This is the most frequent challenge, where the diastereomers co-elute or show minimal separation. The root cause is insufficient selectivity (α) in the chromatographic system.

Probable Causes & Solutions:

  • Suboptimal Stationary Phase: The primary driver of selectivity is the interaction between the analyte and the stationary phase. A standard C18 column may not provide the unique interactions needed to differentiate the subtle structural differences between diastereomers.

    • Expert Insight: Relying solely on hydrophobic interactions is often insufficient. You must explore alternative interaction mechanisms.

    • Solutions:

      • Change Stationary Phase Chemistry: This is the most impactful change you can make.[3][4] Consider columns that offer different retention mechanisms, such as pentafluorophenyl (PFP) phases, which provide aromatic, dipole-dipole, and ion-exchange interactions.

      • Explore Normal-Phase (NP) Chromatography: NP chromatography on a silica or cyano-bonded phase can provide excellent selectivity for diastereomers due to interactions with the polar functional groups of the analyte.[3]

      • Consider Specialized Phases: For difficult separations, columns like porous graphitic carbon (Hypercarb) or C30 phases, known for their shape selectivity, can be highly effective.[3] While chiral columns are designed for enantiomers, they can sometimes provide excellent resolution for diastereomers as well.[3][4]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly influences selectivity and retention.

    • Expert Insight: Simply adjusting the gradient steepness often changes retention time more than it improves selectivity.[4] The key is to alter the mobile phase constituents.

    • Solutions:

      • Switch Organic Modifier: If using acetonitrile in reversed-phase (RP), switch to methanol or isopropanol (or vice-versa).[4] These solvents have different properties (proton donor/acceptor character, viscosity, polarity) that can alter interactions and improve resolution.

      • Systematic Solvent Screening: In normal-phase, screen different solvent combinations, such as hexane/ethyl acetate, hexane/isopropanol, or hexane/ethanol, to find the optimal balance of polarity.[5]

      • Temperature Optimization: Temperature affects the thermodynamics of the separation.[5] Analyze samples at different column temperatures (e.g., 25°C, 35°C, 45°C). Sometimes, sub-ambient temperatures can enhance resolution.

Workflow for Troubleshooting Poor Resolution

G start Poor or No Resolution change_mp Optimize Mobile Phase start->change_mp First Step change_col Change Stationary Phase start->change_col If MP fails change_params Adjust Physical Parameters start->change_params Fine-tuning switch_org Switch Organic Modifier (e.g., ACN <-> MeOH) change_mp->switch_org For RP screen_np Screen NP Solvents (e.g., Hex/EtOAc, Hex/IPA) change_mp->screen_np For NP try_pfp Try PFP / C30 Column (Alternative Selectivity) change_col->try_pfp For RP try_np Try Normal Phase (Silica / Cyano) change_col->try_np temp Vary Temperature (e.g., 25-45°C) change_params->temp flow Reduce Flow Rate change_params->flow success Resolution Achieved switch_org->success screen_np->success try_pfp->success try_np->success temp->success flow->success

Caption: Troubleshooting Logic for Poor Peak Resolution.

Issue 2: Peak Fronting or Tailing

Poor peak shape compromises resolution and quantification accuracy.

Probable Causes & Solutions:

  • Column Overload: Injecting too high a concentration or volume of the sample.[5]

    • Solution: Systematically reduce the injection volume or dilute the sample. This is a crucial first step in diagnosing peak shape issues.[5]

  • Sample Solvent Effect: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.[5] This causes the sample band to spread before it reaches the column head, often resulting in peak fronting.

    • Solution: Whenever feasible, dissolve the sample in the initial mobile phase composition.[5] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Frequently Asked Questions (FAQs)

Q1: What is a robust starting point for developing a separation method for these diastereomers?

A systematic approach is always recommended.[5]

  • Analyte Characterization: Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a moderately polar molecule. This makes both RP and NP chromatography viable options.

  • Initial Column & Mobile Phase Screening: Don't commit to a single column. Screen at least two different stationary phases.

Chromatography Mode Recommended Starting Columns Mobile Phase A Mobile Phase B Initial Gradient
Reversed-Phase (RP) C18 (for baseline), PFP (for alternate selectivity)WaterAcetonitrile or Methanol5-95% B over 20 min
Normal-Phase (NP) Silica, Cyano (CN)HexaneEthyl Acetate or Isopropanol0-50% B over 20 min

Q2: I'm working on a larger scale. Is preparative HPLC my only option?

No. For preparative scale, Flash Chromatography is a highly effective, cost-efficient, and high-throughput alternative to preparative HPLC.[1][2] Since diastereomers have different physical properties, flash chromatography on silica or C18-functionalized silica can achieve excellent separation.[1][2]

  • Pro-Tip: To enhance the resolution in flash chromatography, a technique known as "column stacking" can be employed, where two or more columns are connected in series to increase the theoretical plates and improve separation.[1][2]

Q3: My diastereomers remain unresolved even after trying different columns and mobile phases. What non-chromatographic options exist?

Since diastereomers possess different physical properties, non-chromatographic methods can be explored:

  • Fractional Crystallization: This is a classic technique that can be highly effective if there is a significant difference in the solubility of the diastereomers in a particular solvent system.[6] Experiment with various solvents and temperatures to induce selective crystallization of one diastereomer.

  • Complexation: In some cases, diastereomers exhibit different abilities to coordinate with a Lewis acid. This difference can be exploited to selectively precipitate one diastereomer as a complex, which can then be separated by filtration.[7]

  • Derivatization: Reacting the diastereomeric mixture with a chiral resolving agent forms a new pair of diastereomers that may have much larger differences in their physical properties, making them easier to separate by standard chromatography or crystallization.[8]

General Method Development Workflow

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization char Analyte Characterization (Polarity, Solubility) col_screen Column Screening (e.g., C18, PFP, Silica) char->col_screen mp_screen Mobile Phase Screening (ACN, MeOH, Hex/EtOAc) col_screen->mp_screen grad Gradient Optimization mp_screen->grad temp Temperature / Flow Rate grad->temp validate Method Validation temp->validate resolved Separation Achieved validate->resolved

Caption: Systematic Workflow for HPLC Method Development.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?
  • Reddit. (2018). Help separating diastereomers with very similar Rf.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Google Patents. (n.d.). Separation of diastereomers - CN1608041A.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?

Sources

Technical Support Center: Purification of Viscous β-Diketone Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of viscous β-diketone esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these unique and often problematic compounds. My goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and adapt methods to your specific molecule.

The inherent properties of β-diketone esters—namely their high viscosity, tendency for keto-enol tautomerism, and potential for thermal instability—present a distinct set of purification challenges. This guide is structured into two main sections: a Troubleshooting Guide organized by common experimental issues, and a General FAQs section addressing broader strategic questions.

Part 1: Troubleshooting Guide (Problem & Solution)

This section addresses specific, common problems encountered during the purification of viscous β-diketone esters in a direct question-and-answer format.

Handling & Preparation

Q1: My purified β-diketone ester is a thick, unmanageable oil. How can I handle it for accurate weighing and transfer?

A1: High viscosity is a primary challenge. Here are three effective strategies:

  • Gentle Warming: Carefully warm the flask containing your ester in a water bath (typically 40-60°C). This will temporarily reduce viscosity, allowing you to transfer it via pipette or syringe. Always use the lowest possible temperature to avoid potential decomposition.

  • Co-evaporation with a Volatile Solvent: Dissolve the viscous oil in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or diethyl ether. After transfer, the solvent can be easily removed under reduced pressure (e.g., on a rotary evaporator). This technique is also excellent for creating a "free-flowing powder" for dry-loading onto a chromatography column.[1]

  • Solution-Based Handling: Prepare a stock solution of a known concentration in a suitable volatile solvent (e.g., 100 mg/mL in DCM). This allows for accurate measurement and dispensing by volume, bypassing the difficulties of weighing a viscous liquid.

Column Chromatography

Q2: I'm seeing significant tailing/streaking of my compound on a silica gel TLC plate and in my column. What's causing this and how do I fix it?

A2: This is the most common chromatography issue with β-diketone esters and is primarily caused by the interaction of the molecule's dual nature—the keto-enol tautomerism—with the acidic silica surface.

  • The Root Cause: Silica gel is covered in acidic silanol groups (Si-OH). The enol form of your β-diketone ester, which is stabilized by intramolecular hydrogen bonding, can act as a chelating agent for trace metals (like aluminum and iron) present in the silica.[2][3][4][5] This strong interaction, along with the dynamic equilibrium between the keto and enol forms on the column, leads to poor peak shape and inconsistent elution.[6]

  • Solutions:

    • Use Deactivated Silica Gel: The most effective solution is to pacify the acidic silanol groups. You can deactivate silica gel by preparing a slurry in your eluent and adding 1-2% triethylamine or another amine base.[7][8] This neutralizes the acidic sites, preventing strong binding and tautomerization catalysis.

    • Modify the Mobile Phase: Adding a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to your eluent can improve peak shape. Acetic acid can help by protonating the compound and satisfying the hydrogen-bonding sites on the silica, while triethylamine deactivates the silica as described above. The choice depends on the stability of your compound.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (reversed-phase chromatography).

Q3: My compound seems to be decomposing on the column. My collected fractions are impure and show new spots on the TLC.

A3: This suggests your β-diketone ester is unstable to the stationary phase.

  • Cause: The acidic nature of standard silica gel can catalyze decomposition reactions for sensitive molecules.[9]

  • Solution:

    • Deactivation is Key: First, try the deactivation methods described in Q2. A less acidic environment is often sufficient to prevent degradation.

    • Rapid Purification: Use flash chromatography with a higher flow rate to minimize the residence time of your compound on the column.

    • Alternative Methods: If decomposition persists, column chromatography may not be suitable. Consider alternative methods like vacuum distillation or recrystallization.

Distillation

Q4: I want to purify my compound by distillation, but it has a very high boiling point and I'm worried it will decompose with heat. What is the best approach?

A4: For high-boiling, thermally sensitive compounds, traditional distillation is not recommended. The best technique is Kugelrohr short-path distillation .

  • Why Kugelrohr? This method is ideal because it operates under high vacuum and the distance between the heated surface and the collection surface is very short (a few inches).[10][11] This means the compound vaporizes and condenses rapidly at a much lower temperature than its atmospheric boiling point, minimizing the risk of thermal decomposition.[11][12][13] The rotation of the flasks constantly creates a thin film, promoting efficient evaporation.[10]

  • Key Considerations:

    • High Vacuum: A good vacuum pump (e.g., <1 mmHg) is essential to lower the boiling point significantly.

    • Gradual Heating: Increase the temperature of the heating bath slowly to find the temperature at which distillation begins without causing charring.

    • Efficient Cooling: The collection bulb should be cooled, often with an ice bath, to ensure efficient condensation of the vapor.[11]

Recrystallization

Q5: My β-diketone ester is an oil that won't crystallize, even after I've removed all impurities. How can I induce crystallization?

A5: Inducing crystallization from a viscous oil can be challenging but is often achievable with patience and the right technique.[14][15]

  • Troubleshooting Strategies:

    • Solvent Selection: The choice of solvent is critical. You need a solvent (or solvent system) in which your compound is soluble when hot but sparingly soluble when cold. Try a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, heptane).

    • Use a Solvent/Anti-Solvent System: Dissolve your oil in a minimal amount of a "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane) dropwise until the solution becomes faintly cloudy (the saturation point).[14][16] Warming the solution to redissolve the oil and then allowing it to cool slowly can yield crystals.

    • Scratching & Seeding: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a tiny amount of solid material from a previous batch, adding a single "seed" crystal can initiate crystallization.

    • Slow Evaporation: Dissolve the oil in a moderately volatile solvent and leave the container partially open in a clean, vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, which can lead to spontaneous crystallization.

    • Low Temperature: Once you have a saturated solution, slow cooling is key. Let it cool to room temperature first, then move it to a refrigerator (~4°C), and finally to a freezer (-20°C).[16] Avoid rapid cooling, which can cause the compound to "oil out" instead of crystallizing.

Part 2: General FAQs

This section covers broader concepts and strategies for purification.

Q6: What is the best overall purification strategy for a new, uncharacterized viscous β-diketone ester?

A6: There is no single "best" method; the optimal strategy depends on the compound's properties and the nature of the impurities. A logical workflow is essential.

G cluster_0 start Crude Product (Viscous Oil) thermal_check Is the compound thermally stable? start->thermal_check impurity_check Are impurities volatile? thermal_check->impurity_check Yes chromatography Column Chromatography (Deactivated Silica) thermal_check->chromatography No / Unknown distill Kugelrohr Distillation impurity_check->distill Yes impurity_check->chromatography No pure_oil Pure Viscous Oil distill->pure_oil recrystallize Recrystallization chromatography->recrystallize Attempt Crystallization chromatography->pure_oil If crystallization fails recrystallize->pure_oil Failure pure_solid Pure Crystalline Solid recrystallize->pure_solid Success

Caption: Decision workflow for selecting a purification method.

  • Assess Thermal Stability: First, determine if the compound is stable to heat. A small-scale test (heating a tiny sample on a hot plate while observing for color change) or thermogravimetric analysis (TGA) can provide this information.

  • If Thermally Stable: And if impurities are significantly more or less volatile, Kugelrohr distillation is often the fastest and most efficient method for bulk purification.[10][11][12][13][17]

  • If Thermally Unstable or Impurities Have Similar Volatility: Flash column chromatography is the preferred method. Always start with deactivated silica gel to avoid the issues mentioned in Q2.[7][8]

  • Final Polish: After chromatography or distillation, if the compound is still an oil but high purity is confirmed (e.g., by NMR), you can attempt recrystallization to obtain a crystalline solid, which is often easier to handle and store.[14][15][16]

Q7: How does keto-enol tautomerism specifically affect purification?

A7: Keto-enol tautomerism is the equilibrium between the ketone form and the enol (alkene + alcohol) form. For β-diketone esters, the enol form is unusually stable due to conjugation and the formation of a stable six-membered ring via an intramolecular hydrogen bond.[6][18]

This affects purification in two main ways:

  • Chromatography: As discussed in Q2, the two forms have different polarities and interact with stationary phases differently. If the interconversion between them is on the same timescale as the separation, it leads to broad, streaky peaks.[6] The enol form's ability to chelate metals in silica gel is a major cause of this.[2][3]

  • Characterization: In NMR spectroscopy, you will often see two distinct sets of peaks corresponding to the keto and enol forms, which can complicate spectral interpretation.[6] The ratio of these forms is highly dependent on the solvent used.[19]

Q8: Can I use metal chelation to my advantage during purification?

A8: Yes, this is a classical but effective technique, particularly for removing non-chelating impurities.

  • The Process: The strategy involves intentionally forming a metal chelate of your β-diketone ester, separating it, and then breaking the chelate to recover your pure compound. A common method involves using copper(II) acetate.[20][21][22] The copper(II) chelate of the β-diketone ester often precipitates from solution as a stable, easily filterable solid, leaving organic impurities behind in the solvent.

  • Recovery: The purified copper chelate is then re-dissolved in an organic solvent and treated with a strong acid (like HCl) or a stronger chelating agent (like EDTA) in a biphasic system.[20][22] This breaks the copper-diketone complex, releasing the pure β-diketone ester back into the organic phase, which can then be separated and concentrated. This method is particularly useful when chromatographic methods fail.[20]

Data & Protocols

Table 1: Chromatography Stationary Phase Selection Guide
Stationary PhaseAcidityRecommended Use CaseKey Considerations
Standard Silica Gel AcidicNot recommended as a first choice.Prone to causing peak tailing and potential compound decomposition.[9]
Deactivated Silica Gel NeutralRecommended starting point. For general-purpose purification.Deactivate with 1-2% triethylamine in the eluent or as a slurry.[7][8]
Neutral Alumina NeutralGood alternative to silica for acid-sensitive compounds.Activity grade (I, II, III) affects polarity; may require different solvent systems.
Reversed-Phase (C18) N/AFor highly polar β-diketone esters or when normal phase fails.Elute with polar solvents like methanol/water or acetonitrile/water.
Protocol: Flash Column Chromatography with Deactivated Silica Gel

This protocol outlines the essential steps for purifying a viscous β-diketone ester while minimizing common issues like peak tailing.

1. Preparation of Deactivated Silica: a. In a fume hood, measure the required amount of silica gel into a beaker. b. Prepare your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). c. Add the eluent to the silica gel to form a slurry, then add triethylamine (NEt₃) to a final concentration of 1% v/v of the total solvent volume. d. Stir gently for 5 minutes.

2. Column Packing: a. Secure a flash column vertically. Ensure the stopcock is closed. b. Pour the silica slurry into the column. c. Use a gentle stream of compressed air or a pump to apply pressure, forcing the solvent through and packing the bed firmly and evenly. Ensure no cracks or air bubbles are present.

3. Sample Loading (Dry Loading Recommended): a. Dissolve your crude viscous oil in a minimal amount of a volatile solvent (e.g., DCM). b. Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. c. Concentrate this mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[1] d. Carefully add this powder as a uniform layer on top of the packed column bed.

4. Elution and Fraction Collection: a. Carefully add your eluent (containing 1% triethylamine) to the column. b. Apply pressure to begin eluting the solvent through the column. c. Collect fractions and monitor the separation using TLC. d. Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure.

References

  • J-KEM Scientific, Inc. About J-KEM's Kugelrohr Short Path Distillation System. Available at: [Link]

  • Wikipedia. Kugelrohr. Available at: [Link]

  • Academia.edu. Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Available at: [Link]

  • Chemistry LibreTexts. Distillation. Available at: [Link]

  • ResearchGate. What is a best way to purify a viscous organic liquid product other than column chromatography?. Available at: [Link]

  • Deacon, M. METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Available at: [Link]

  • Tipson, R. S. Theory, Scope, and Methods of Recrystallization. Analytical Chemistry. Available at: [Link]

  • ResearchGate. Adsorption Behavior of Metal Ions with β-Diketone Type Chelating Agents Supported on Hydrophobized Mesoporous Silicate MCM-41. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • ResearchGate. How to recrystallize an oily compound?. Available at: [Link]

  • ResearchGate. A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. Available at: [Link]

  • Amanote Research. Adsorption Behavior of Divalent Metal Ions With .BETA.-diketone Retained on Octadecyl Silica Gel. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • IOSR Journal of Applied Chemistry. Kinetic and mechanistic studies of metal complexes of – diketones - a review. Available at: [Link]

  • Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]

  • National Center for Biotechnology Information. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings. Available at: [Link]

  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Available at: [Link]

  • ResearchGate. Solvent-free silica gel mediated decarboxylation of C–O coupling products of β-diketones and β-oxo esters with malonyl peroxides. Available at: [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Available at: [Link]

  • Reddit. Trouble purifying my boronate ester compound : r/Chempros. Available at: [Link]

  • MDPI. Recent Developments in the Synthesis of β-Diketones. Available at: [Link]

Sources

Avoiding deacetylation during workup of acetyl-substituted esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Deacetylation of Esters During Reaction Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of acetyl-substituted esters during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding acetyl group lability.

Q1: What is deacetylation and why does it happen during workup?

A1: Deacetylation is the hydrolysis of an acetyl ester back to its parent alcohol and a carboxylic acid (acetic acid).[1] This reaction is the reverse of esterification and is most commonly catalyzed by acid or base in the presence of water.[1][2] Standard reaction workups often involve aqueous washes to remove catalysts, unreacted reagents, or byproducts. These aqueous acidic or basic conditions create a favorable environment for unwanted deacetylation, which can significantly lower the yield of your desired product.[1]

Q2: My reaction was run under neutral/acidic conditions. Why am I still seeing deacetylation during my basic wash?

A2: This is a classic scenario. Acetyl esters are particularly susceptible to base-catalyzed hydrolysis, a reaction also known as saponification.[3] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester's carbonyl carbon. Even a mildly basic wash, intended to neutralize an acid catalyst, can provide a sufficient concentration of hydroxide ions to initiate this rapid and often irreversible cleavage.[2][3]

Q3: What are the immediate signs that I'm losing my acetyl group?

A3: The primary indicators of deacetylation are a lower-than-expected final product yield and the reappearance of your starting alcohol. Analytically, this can be confirmed by:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that often corresponds to the Rf value of the starting alcohol.

  • NMR Spectroscopy: The presence of peaks corresponding to the starting alcohol in the ¹H or ¹³C NMR spectrum of your crude product.[1]

  • IR Spectroscopy: The appearance of a broad O-H stretch (typically ~3200-3600 cm⁻¹) from the newly formed hydroxyl group.[1]

Q4: Are all acetylated compounds equally at risk?

A4: No, stability is influenced by molecular structure. Steric hindrance around the ester functional group can physically block the approach of water or hydroxide ions, slowing the rate of hydrolysis.[1] Acetyl groups on sterically hindered secondary or tertiary alcohols are generally more stable than those on primary alcohols. This is a key consideration during the design of a synthetic route.[1]

Troubleshooting & Optimization Guides

This section provides a deeper dive into specific problems and the logic behind their solutions.

Issue 1: Significant Deacetylation During Aqueous Basic Wash

If you are using a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to neutralize your reaction, you are creating highly favorable conditions for deacetylation.

Root Cause Analysis: Strong bases generate a high concentration of hydroxide ions, which accelerates the rate of nucleophilic acyl substitution, leading to ester cleavage.[3] This process is effectively irreversible under basic conditions because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is no longer electrophilic.[2][3]

Solutions & Scientific Rationale
  • Switch to a Milder Base: The most effective strategy is to replace strong bases with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).

    • Why it works: Sodium bicarbonate provides a mildly basic environment (pH ≈ 8-9) that is sufficient to neutralize strong acid catalysts but keeps the hydroxide ion concentration too low to cause significant, rapid ester hydrolysis.[4]

  • Reduce Temperature: Perform all aqueous washes using ice-cold solutions and in a flask submerged in an ice bath.

    • Why it works: Hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature slows the kinetics of the deacetylation reaction, minimizing product loss even in the presence of a base.[1]

  • Minimize Contact Time: Perform extractions and washes efficiently and without delay. Do not allow the organic and aqueous layers to remain in contact for extended periods.

    • Why it works: The extent of hydrolysis is directly proportional to the time the ester is exposed to the aqueous basic conditions.[1]

Issue 2: Deacetylation Occurs Even With Mild Bicarbonate Wash

Sometimes, even a carefully controlled bicarbonate wash can cause issues, especially with highly sensitive substrates.

Root Cause Analysis: The substrate may be exceptionally labile, or prolonged contact time during a difficult extraction (e.g., due to emulsion formation) is still allowing for slow hydrolysis to occur.

Solutions & Scientific Rationale
  • Use Ammonium Chloride (NH₄Cl): Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Why it works: Ammonium chloride is the salt of a weak base (NH₃) and a strong acid (HCl), creating a mildly acidic solution (pH ≈ 4.5-5.5). This is highly effective for quenching reactions involving organometallics or metal hydrides without introducing a basic environment that threatens the acetyl group. It is not suitable for neutralizing acidic catalysts.

  • Consider a Non-Aqueous Workup: If the product is extremely sensitive, avoiding water altogether is the best approach.

    • Why it works: Deacetylation requires water as a reagent. By eliminating it from the workup, the primary hydrolysis pathway is shut down. This can involve quenching the reaction with a non-aqueous reagent and then removing solid byproducts by filtration.[5]

Data-Driven Decisions: Choosing Your Quenching/Washing Agent

The choice of aqueous solution is critical. This table summarizes the properties of common workup reagents to guide your selection.

ReagentFormulaTypical pHPrimary Use CaseRisk of Deacetylation
Sodium Bicarbonate NaHCO₃~8.3Neutralizing acid catalystsLow to Moderate
Ammonium Chloride NH₄Cl~5.2Quenching basic/nucleophilic reagentsVery Low (Acid-stable esters)
Brine (Sat. NaCl) NaCl~7.0Reducing emulsions, removing waterVery Low
Potassium Carbonate K₂CO₃~11.6Neutralizing acid (Stronger Base)High
Sodium Hydroxide NaOH>13Saponification (intentional hydrolysis)Very High (Avoid)

Key Experimental Protocols

Follow these detailed procedures to minimize deacetylation during your workup.

Protocol 1: Mild Bicarbonate Wash for Acid-Catalyzed Reactions

This is the standard, first-line approach for purifying acetylated esters following reactions that use an acid catalyst (e.g., H₂SO₄, TsOH).

  • Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the reaction flask in an ice-water bath for at least 10 minutes.

  • Dilute: Add an appropriate, immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the reaction mixture.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralize (Slowly): Add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.[1] CAUTION: Swirl the unstoppered funnel after each addition to safely vent the CO₂ gas that evolves from the acid-base neutralization.[1]

  • Extract: Once CO₂ evolution has ceased, stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Wash: Wash the organic layer once with ice-cold brine (saturated NaCl solution). This helps remove residual water and breaks up minor emulsions.[1]

  • Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Add the agent until it no longer clumps together.[1][6]

  • Isolate: Filter or decant the solution away from the drying agent and concentrate the solvent using a rotary evaporator.

Protocol 2: Non-Aqueous Workup for Highly Sensitive Esters

This method is for substrates that show deacetylation even under the mildest aqueous conditions. This example assumes a reaction quenched by the addition of isopropanol.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quench: Slowly add anhydrous isopropanol to quench any reactive reagents (e.g., unreacted acylating agent).

  • Concentrate: Remove the bulk of the reaction solvent and excess isopropanol under reduced pressure (rotary evaporator).

  • Triturate/Filter: Add a non-polar solvent (e.g., hexane or a mixture of hexane/ether) to the crude residue. This will often cause inorganic salts or other polar byproducts to precipitate.

  • Isolate: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the solid byproducts.

  • Purify: Wash the collected solids with a small amount of the cold non-polar solvent. Combine the filtrates and concentrate under reduced pressure. The resulting crude material can then be further purified by column chromatography.

Visualizing the Problem & Solution

Understanding the underlying mechanism and having a clear decision-making process is crucial for success.

Mechanism of Base-Catalyzed Deacetylation

This diagram illustrates the BAC2 mechanism, where a hydroxide ion attacks the acetyl carbonyl, leading to cleavage.

Caption: Base-catalyzed hydrolysis (BAC2) of an acetyl ester.

Workup Decision Workflow

Use this flowchart to select the most appropriate workup strategy based on your reaction conditions and substrate stability.

G start End of Reaction: Workup Required acid_catalyst Acid catalyst present? start->acid_catalyst base_sensitive Substrate highly base-sensitive? acid_catalyst->base_sensitive Yes basic_reagents Basic/nucleophilic reagents to quench? acid_catalyst->basic_reagents No bicarb_wash Mild Bicarbonate Wash (Protocol 1) base_sensitive->bicarb_wash No nonaq_workup Non-Aqueous Workup (Protocol 2) base_sensitive->nonaq_workup Yes nh4cl_quench Ammonium Chloride Quench basic_reagents->nh4cl_quench Yes brine_wash Simple Water/Brine Wash basic_reagents->brine_wash No

Caption: Decision tree for selecting a workup protocol.

This guide provides a foundational framework for addressing deacetylation. Successful organic synthesis relies on a deep understanding of reaction mechanisms coupled with careful, logical troubleshooting. Always consider the specific properties of your molecule of interest when designing your purification strategy.

References

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Gomolory, E., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]

  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment. Retrieved from [Link]

  • Wiley. (n.d.). Organic Synthesis with Enzymes in Non-Aqueous Media. Retrieved from [Link]

Sources

Stability of ethyl 2-acetyl-3-methyl-4-oxopentanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Welcome to the technical support center for ethyl 2-acetyl-3-methyl-4-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling this versatile but sensitive β-dicarbonyl compound, particularly under acidic conditions. Here, you will find detailed troubleshooting guides and frequently asked questions to ensure the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 2-acetyl-3-methyl-4-oxopentanoate, and why is its stability a concern?

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a β-keto ester. This class of compounds is characterized by a ketone group positioned on the beta-carbon relative to an ester group. While this structure makes them valuable synthetic intermediates, it also confers inherent instability, especially under acidic or basic conditions and upon heating.[1][2][3] The primary concern is the susceptibility of the molecule to undergo hydrolysis followed by decarboxylation, leading to the loss of the carboethoxy group and formation of a simple ketone, which can significantly impact reaction yields and purity.[4][5]

Q2: What is the primary degradation pathway for this compound under acidic conditions?

Under acidic conditions, particularly in the presence of water, ethyl 2-acetyl-3-methyl-4-oxopentanoate undergoes a two-step degradation process:

  • Acid-Catalyzed Hydrolysis: The ethyl ester is hydrolyzed to its corresponding β-keto carboxylic acid. This reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the acid.[6]

  • Decarboxylation: The resulting β-keto acid intermediate is highly unstable and readily loses carbon dioxide (CO₂) upon gentle heating, or even spontaneously, to form an enol, which then tautomerizes to the more stable ketone, 3-methylpentan-2-one.[4][7]

This pathway is a classic reaction for β-keto esters and is the most common source of impurities and yield loss in related experiments.[1][5]

G cluster_hydrolysis Step 1: Acid-Catalyzed Hydrolysis cluster_decarboxylation Step 2: Decarboxylation A Ethyl 2-acetyl-3-methyl-4-oxopentanoate B Protonated Ester Intermediate A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D β-Keto Acid (2-acetyl-3-methyl-4-oxopentanoic acid) C->D - EtOH, - H⁺ E Cyclic Transition State D->E Heat (Δ) D->E Unstable Intermediate F Enol Intermediate E->F G Ketone Product (3-methylpentan-2-one) + CO₂ F->G Tautomerization

Caption: Acid-catalyzed degradation of a β-keto ester.

Q3: What experimental factors most significantly influence the rate of degradation?

The stability of ethyl 2-acetyl-3-methyl-4-oxopentanoate is a function of several interdependent factors. Understanding and controlling these is key to successful experimentation.

FactorImpact on StabilityRecommended Mitigation Strategy
pH Highly susceptible to degradation in both strongly acidic and basic conditions.[3] Acidic conditions promote hydrolysis.[2]Maintain pH as close to neutral as the reaction allows. For acid-catalyzed reactions, use the minimum effective concentration of acid.
Temperature Elevated temperatures significantly accelerate both hydrolysis and decarboxylation.[2]Conduct reactions at the lowest possible temperature. Avoid prolonged heating. If heating is necessary, perform it in the final decarboxylation step if the ketone is the desired product.
Water Content The presence of water is required for hydrolysis. Anhydrous conditions can prevent this degradation step.[8]Use anhydrous solvents and reagents. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect from atmospheric moisture.[3]
Acid Type Brønsted acids (e.g., HCl, H₂SO₄) in aqueous media readily supply protons for hydrolysis. Lewis acids (e.g., BF₃, ZnCl₂) may coordinate to the carbonyls and can sometimes be used under anhydrous conditions to avoid hydrolysis.For reactions requiring acid catalysis but not hydrolysis, consider using a Lewis acid under strictly anhydrous conditions.
Q4: How should I properly store this compound to ensure its long-term integrity?

Proper storage is critical. Based on the chemical properties of β-keto esters, the following conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated).[9]Slows the rate of potential degradation reactions.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[3]Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis.
Container Tightly sealed, opaque glass vial or ampoule.Protects from moisture and potential light-induced degradation.
Form Store as a neat (undiluted) liquid.Avoids long-term interactions with solvents. If solutions are required, they should be prepared fresh before use.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction yield is significantly lower than expected, and I've isolated a major byproduct with a lower molecular weight.
  • Likely Cause: You are likely observing the effects of hydrolysis and decarboxylation. The lower molecular weight byproduct is almost certainly the corresponding ketone (3-methylpentan-2-one) formed after the loss of the ethyl carboxylate group as CO₂ and ethanol.

  • Troubleshooting Workflow:

G start Low Yield & Byproduct Detected check_water 1. Assess Water Content Were anhydrous solvents and reagents used? start->check_water check_temp 2. Review Reaction Temperature Was the temperature kept to a minimum? check_water->check_temp If Yes solution_water Solution: Dry all solvents/reagents. Run reaction under inert atmosphere. check_water->solution_water If No check_acid 3. Evaluate Acid Conditions What was the acid type and concentration? check_temp->check_acid If Yes solution_temp Solution: Repeat at a lower temperature. Use a cryostat for precise control. check_temp->solution_temp If No solution_acid Solution: Titrate to find minimum required acid. Consider a Lewis acid alternative. check_acid->solution_acid If Not Optimized end Re-run Experiment & Analyze check_acid->end If Optimized solution_water->end solution_temp->end solution_acid->end

Sources

Technical Support Center: Removal of Unreacted Ethyl Acetoacetate (EAA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted ethyl acetoacetate from crude product mixtures Audience: Researchers, Scientists, and Drug Development Professionals Ticket ID: CHEM-PUR-004 Status: Active Guide

Executive Summary & Problem Definition

Unreacted ethyl acetoacetate (EAA) is a persistent contaminant in organic synthesis. Its physical properties—high boiling point (181 °C), significant viscosity, and ability to chelate metals—make it difficult to remove via standard rotary evaporation. Furthermore, its


-keto ester moiety allows it to streak on silica gel, often co-eluting with polar products.

This guide provides three validated workflows for EAA removal, selected based on your product's stability profile.

Quick Diagnostic: Is it EAA?

Before proceeding, confirm the impurity is EAA and not a derivative (e.g., an enamine formed with your amine product).

  • NMR Signature: Look for the characteristic triplet at

    
     1.27 (3H), singlet at 
    
    
    
    2.27 (3H), quartet at
    
    
    4.20 (2H), and the distinctive methylene singlet at
    
    
    3.45 (2H) (in
    
    
    ). Note: In enol form (approx. 7-10% in solution), you may see an alkenyl proton near
    
    
    5.0 and an OH proton near
    
    
    12.0.
  • Chemical Test: EAA gives a deep burgundy/red coloration with aqueous Ferric Chloride (

    
    ) due to enol complexation.
    

Decision Logic: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Use the logic tree below to determine the safest removal method for your specific crude mixture.

EAA_Removal_Logic Start Start: Crude Mixture + EAA IsVolatile Is Product Volatile? (BP < 200°C) Start->IsVolatile IsBaseSensitive Is Product Base-Sensitive? (e.g., Esters, Halides) IsVolatile->IsBaseSensitive No (Product is stable oil/solid) Method_Column Method C: Chromatography (Doping Strategy) IsVolatile->Method_Column Yes (Risk of co-distillation) Method_Distill Method A: Kugelrohr/High-Vac (Physical Separation) IsBaseSensitive->Method_Distill Yes (Avoid Hydrolysis) Method_Extract Method B: Enolate Extraction (pH Switching) IsBaseSensitive->Method_Extract No (Product is stable to pH 13) Method_Distill->Method_Column Trace residues remain

Figure 1: Strategic decision tree for EAA removal. Green path indicates the cleanest physical separation; Red path indicates the most efficient chemical separation.

Technical Modules & Protocols

Module A: High Vacuum Distillation (The Physical Approach)

Best for: Thermally stable, non-volatile products (oils/solids).

Standard rotary evaporation (20 mbar, 40 °C) will not remove EAA effectively. You must transition to the molecular flow regime.

Thermodynamic Data:

Pressure (mmHg) Approx. Boiling Point of EAA Recommended Bath Temp
760 (Atm) 181 °C N/A
20 (Water Asp.) ~85 °C 100 °C (Risky)
0.5 (High Vac) ~25–30 °C 40–50 °C

| 0.05 (Manifold) | < 0 °C | 25 °C |

Protocol:

  • Transfer: Move the crude mixture to a round-bottom flask (RBF) no more than half full.

  • Setup: Connect to a high-vacuum manifold or Kugelrohr apparatus.

    • Critical: Ensure the trap is cooled with liquid nitrogen to prevent EAA from contaminating pump oil.

  • Execution:

    • Apply vacuum (< 1.0 mmHg).

    • Gently heat the flask to 40–50 °C.

    • Spin rapidly to increase surface area.

  • Endpoint: Monitor weight loss. EAA is an oil; it will not "dry" to a powder unless your product crystallizes. Run proton NMR to confirm removal.

Module B: Enolate Extraction (The Chemical Approach)

Best for: Base-stable products (Amides, Ethers, protected Amines). Do NOT use for other Esters.

The Mechanism: EAA has a pKa of 10.7 (in water) [1]. Standard bicarbonate washes (pH 8.5) are ineffective because they cannot fully deprotonate EAA to its water-soluble enolate form. You must use a base with pH > 12.

Protocol:

  • Dissolution: Dissolve crude mixture in a non-polar solvent (Diethyl Ether or Toluene are superior to DCM for this separation due to better phase separation with basic water).

  • The "Hard" Wash:

    • Wash the organic layer 2x with 0.5 M NaOH (pH ~13.5).

    • Why: This deprotonates EAA (Enol form), converting it to sodium ethyl acetoacetate, which partitions into the aqueous layer.

  • The Neutralization:

    • Wash the organic layer 1x with Water.

    • Wash 1x with Brine.

  • Drying: Dry over

    
     and concentrate.
    

Warning: If your product contains an ester, this method will hydrolyze it. Use Module C instead.

Module C: Chromatography (The Separation Approach)

Best for: Labile compounds or trace cleanup.

EAA streaks on silica due to its keto-enol tautomerization.

Protocol:

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase:

    • Avoid pure EtOAc/Hexane if possible.

    • Doping: Add 1% Acetic Acid to the mobile phase. This suppresses the enol form, sharpening the EAA peak and preventing tailing.

  • Visualization:

    • EAA is UV active (weakly, at 254 nm).

    • Stain: Use Ferric Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      )  stain.[1] EAA spots will turn instant red/burgundy [2].
      
    • Recipe: 1%

      
       in 50% aqueous methanol.
      

Frequently Asked Questions (FAQ)

Q: I tried lyophilizing (freeze-drying) my product, but the EAA is still there. Why? A: Lyophilization relies on the sublimation of frozen solvents. EAA has a freezing point of -45 °C and low vapor pressure.[2] It rarely freezes into a sublimable lattice under standard conditions and often remains as a liquid "puddle," preventing effective sublimation. Use Module A (High Vac) instead.

Q: Can I use sodium bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) to wash it out? 
A:  No. Saturated bicarbonate has a pH of ~8.5. EAA has a pKa of ~11.[3] The equilibrium heavily favors the protonated (organic-soluble) form. You need a stronger base (NaOH or KOH) to drive the equilibrium to the aqueous phase [1].

Q: My product is an amine, and I see a new spot on TLC after heating. What happened? A: You likely formed an enamine . EAA reacts with primary and secondary amines upon heating (even during rotovap).

  • Fix: If the enamine is stable, you may need to hydrolyze it back with mild aqueous acid (1M HCl, THF) before attempting removal again.

Q: Does EAA form an azeotrope I can use? A: Unlike Ethyl Acetate (which azeotropes with water), EAA does not form convenient low-boiling azeotropes that assist in its removal. It is best removed by direct vacuum distillation or chemical extraction.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8868, Ethyl acetoacetate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[4] (Referencing Ferric Chloride tests for phenols and enols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Storage conditions to prevent hydrolysis of ethyl 2-acetyl-3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Ticket ID: CHEM-SUP-9928 Priority: High (Hydrolysis Risk)

Executive Summary: The "Zero-Moisture" Mandate

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is not a simple ester; it is a polysubstituted 1,3-dicarbonyl system (specifically, a substituted acetoacetate derivative). Structurally, the C2 position is flanked by three carbonyl groups (the ester, the acetyl group, and indirectly the C4 ketone).

This electronic environment makes the molecule exceptionally prone to hydrolysis and subsequent decarboxylation . If water is present, the ester hydrolyzes to a


-keto acid, which is thermodynamically unstable and will eject 

to form a ketone byproduct.

The Golden Rule: Stability is binary. Either the compound is dry and stable, or it is wet and degrading. There is no middle ground.

Critical Storage Protocols (Quick Reference)

ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Arrhenius kinetics: Lowering temp significantly retards the rate of nucleophilic attack by adventitious water.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the liquid/solid.
Container Amber Glass + Parafilm/Teflon Amber glass prevents photo-initiated radical formation (though less critical than moisture). Teflon liners prevent leaching from plastic caps.
Desiccation Secondary Containment Store the primary vial inside a jar containing active desiccant (e.g.,

or Indicating Drierite).
Thawing Equilibration Required NEVER open a cold vial. Allow it to reach room temperature (20–30 mins) inside a desiccator to prevent condensation.

Troubleshooting & FAQs

Module A: Hydrolysis & Degradation

Q: I observed gas evolution when heating the compound. Is this normal? A: No, this indicates degradation.

  • Diagnosis: The gas is likely Carbon Dioxide (

    
    ).
    
  • Mechanism: If the ester has partially hydrolyzed due to moisture, it forms a

    
    -keto acid . These acids are unstable and undergo spontaneous decarboxylation  upon heating.
    
  • Prevention: Ensure the sample is strictly anhydrous before any thermal step.

Q: The liquid has become cloudy or formed a precipitate. Can I filter it? A: Proceed with caution.

  • Cause: The precipitate is likely the carboxylic acid derivative (resulting from hydrolysis) which may be less soluble in the organic matrix than the parent ester.

  • Action: Do not just filter. Run a TLC or NMR. If the precipitate is the acid, the remaining liquid is likely contaminated with alcohol byproducts (ethanol). Purification (distillation or chromatography) is required.

Module B: Solvent Compatibility

Q: Can I store this compound in Methanol or Ethanol? A: ABSOLUTELY NOT.

  • Risk: Transesterification .[1][2][3][4] In the presence of protic solvents (like MeOH), the ethyl group can be swapped for a methyl group, especially if any trace acid is present.

  • Safe Solvents: If storage in solution is necessary, use anhydrous Dichloromethane (DCM) , Toluene , or DMSO . Ensure solvents are dried over molecular sieves (3Å or 4Å).

Module C: Handling

Q: How do I handle the compound if I live in a high-humidity environment? A: Use the "Schlenk Technique" or a Glove Box if available.

  • Flush the headspace of the storage vial with Argon immediately after use.

  • Wrap the cap junction with Parafilm.

  • Store the vial inside a secondary jar containing desiccant packets.

Diagnostic Protocols

If you suspect your batch has compromised integrity, perform the following validation before committing it to a valuable experiment.

Method: 1H-NMR Validation

Dissolve 10 mg in


 (neutralized). Look for the following signatures:
  • The "Integrity" Check (Ethyl Group):

    • Look for the characteristic triplet at ~1.2 ppm (

      
      ) and quartet at ~4.1 ppm (
      
      
      
      ) for the ethyl ester.
    • Failure Mode: If these integrals decrease relative to the backbone methyl (C3-Me), hydrolysis has occurred.

  • The "Hydrolysis" Signal (Alcohol):

    • Look for a sharp broad singlet (exchangeable) or specific ethanol peaks if the byproduct is trapped.

  • The "Decarboxylation" Signal:

    • If the peak at ~4.1 ppm (quartet) vanishes and new ketone methyl singlets appear, the compound has decarboxylated.

Visualizing the Degradation Pathway

The following diagram illustrates why moisture is the enemy. It shows the cascade from the intact reagent to the useless byproduct.

G Ester Ethyl 2-acetyl-3-methyl- 4-oxopentanoate (Active Reagent) Inter Intermediate: β-Keto Acid Ester->Inter Hydrolysis Water Moisture (H2O) (Catalyst: H+ or OH-) Water->Inter Ethanol Byproduct: Ethanol Inter->Ethanol CO2 Gas: CO2 Inter->CO2 Ketone Degradation Product: 3-methyl-2,4-pentanedione (Substituted) Inter->Ketone Decarboxylation (Heat/Spontaneous)

Figure 1: The degradation cascade. Note that the intermediate acid is unstable, leading to irreversible loss of the ester functionality via CO2 release.

Storage Decision Tree

Storage Start Received Reagent Open Is the bottle open? Start->Open LongTerm Long Term Storage (>1 week) Open->LongTerm No ShortTerm Active Use (<1 week) Open->ShortTerm Yes Action1 Flush with Argon/N2 Seal with Parafilm LongTerm->Action1 ShortTerm->Action1 Action2 Store at -20°C (Desiccator) Action1->Action2 Action3 Store at 4°C (Desiccator) Action1->Action3 Warning Equilibrate to Room Temp BEFORE opening Action2->Warning Action3->Warning

Figure 2: Decision logic for preserving reagent integrity based on usage frequency.

References

  • Reactivity of

    
    -Keto Esters: 
    
    • Title: Hydrolysis and Decarboxylation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -Keto Esters.[5][6]
      
    • Source: Pearson Chemistry / AK Lectures.
    • Context: Explains the fundamental mechanism where water attacks the ester, leading to the unstable acid intermedi
    • URL:[Link]

  • Transesterification Risks

    • Title: Recent advances in the transesterific

      
      -keto esters.[1][2][4][7]
      
    • Source: RSC Advances (Royal Society of Chemistry).[2]

    • Context: Details how easily the ethyl group can be swapped in alcohol solvents, warning against storing ethyl esters in methanol.
    • URL:[Link]

  • Title: Safety Data Sheet (Ethyl 3-oxopentanoate analogs).
  • 1,3-Dicarbonyl Stability

    • Title: Enolate Anion Stability of 1,3-Dicarbonyl Compounds.[8]

    • Source: Furman University Chemistry.
    • Context: Discusses the acidity and keto-enol equilibrium that makes these compounds sensitive to basic conditions and moisture.
    • URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of Ethyl 2-acetyl-3-methyl-4-oxopentanoate Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetyl-3-methyl-4-oxopentanoate is a β-keto ester of significant interest in synthetic chemistry due to its versatile functionality. The presence of two stereocenters at the C2 and C3 positions gives rise to two pairs of enantiomers, or two diastereomeric pairs (syn and anti). The analysis and characterization of these diastereomers are crucial for controlling stereoselectivity in subsequent reactions. 1H NMR spectroscopy is a powerful and readily available technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectra of the diastereomers of ethyl 2-acetyl-3-methyl-4-oxopentanoate, focusing on the key spectral features that allow for their differentiation. We will delve into the complexities arising from keto-enol tautomerism and diastereotopicity, providing a robust framework for spectral interpretation.

The Structural Landscape: Keto-Enol Tautomerism and Diastereomers

A fundamental aspect of β-dicarbonyl compounds is their existence as a mixture of keto and enol tautomers in solution.[1][2] This equilibrium is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer.[3] The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.[2][4][5]

Furthermore, the presence of two chiral centers at C2 and C3 in ethyl 2-acetyl-3-methyl-4-oxopentanoate leads to the formation of two diastereomeric pairs: (2R, 3S)/(2S, 3R) (syn) and (2R, 3R)/(2S, 3S) (anti). These diastereomers are not mirror images and, as a result, will have distinct 1H NMR spectra.

cluster_molecule Ethyl 2-acetyl-3-methyl-4-oxopentanoate Diastereomers Diastereomers Syn Syn Diastereomers->Syn Anti Anti Diastereomers->Anti Keto-Enol Tautomers Keto-Enol Tautomers Keto Keto Keto-Enol Tautomers->Keto Enol Enol Keto-Enol Tautomers->Enol 1H NMR Spectrum 1H NMR Spectrum Syn->1H NMR Spectrum Anti->1H NMR Spectrum Keto->1H NMR Spectrum Enol->1H NMR Spectrum cluster_sample_prep Sample Preparation cluster_instrument_setup NMR Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Sample Preparation Sample Preparation NMR Instrument Setup NMR Instrument Setup Sample Preparation->NMR Instrument Setup Data Acquisition Data Acquisition NMR Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of internal standard (e.g., TMS). Add a small amount of internal standard (e.g., TMS). Filter the solution into a 5 mm NMR tube. Filter the solution into a 5 mm NMR tube. Tune and shim the probe. Tune and shim the probe. Set the temperature (e.g., 298 K). Set the temperature (e.g., 298 K). Acquire a standard 1D proton spectrum. Acquire a standard 1D proton spectrum. Optimize spectral width, number of scans, and relaxation delay. Optimize spectral width, number of scans, and relaxation delay. Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments. Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignments. Apply Fourier transform and phase correction. Apply Fourier transform and phase correction. Calibrate the chemical shift scale to the internal standard. Calibrate the chemical shift scale to the internal standard. Integrate the signals to determine diastereomeric and tautomeric ratios. Integrate the signals to determine diastereomeric and tautomeric ratios.

Sources

Advanced IR Analysis: Deconvoluting the Tricarbonyl Signature of Ethyl 2-acetyl-3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Ethyl 2-acetyl-3-methyl-4-oxopentanoate Carbonyl Peaks Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers & Structural Chemists

Executive Summary: The Tricarbonyl Challenge

In drug discovery and heterocyclic synthesis (e.g., Hantzsch reaction variations), Ethyl 2-acetyl-3-methyl-4-oxopentanoate represents a structurally complex intermediate. Unlike simple ketones or esters, this molecule possesses a tricarbonyl architecture :

  • An ethyl ester moiety.[1][2][3][4][5]

  • An acetyl group at the

    
    -position (C2).
    
  • A distinct ketone at the

    
    -position (C4), separated by a methylated methine bridge.
    

For the analytical scientist, the infrared (IR) spectrum of this compound presents a "spectral crowding" problem in the 1700–1760 cm⁻¹ region. This guide provides a mechanistic framework to distinguish these overlapping peaks, comparing the target molecule against standard


-dicarbonyl alternatives to validate structural integrity.

Structural Analysis & Spectral Expectations

To interpret the spectrum accurately, we must first map the vibrational independence of the functional groups.

The Connectivity Map

The molecule is effectively a substituted


-keto ester  with an additional isolated ketone  tail.
  • Site A (C1): Ester Carbonyl (

    
    ).
    
  • Site B (C2): Acetyl Carbonyl (

    
    ), part of a 1,3-dicarbonyl system.
    
  • Site C (C4): 4-Oxo Carbonyl (

    
    ), sterically isolated by the C3-methyl group.
    
The "Rule of Three" for Carbonyls

In a standard low-resolution IR, these three carbonyls often merge into a broad envelope. However, high-resolution FTIR allows for deconvolution based on electronic environments:

  • Ester Shift (High Frequency): The electron-withdrawing ethoxy group creates a strong inductive effect (+I), stiffening the C=O bond. Expect 1735–1750 cm⁻¹ .[5]

  • Ketone Convergence (Mid Frequency): Both the C2-acetyl and C4-oxo groups are saturated aliphatic ketones in their keto forms. They will likely co-elute or appear as a split peak shoulder at 1715–1725 cm⁻¹ .

  • Enol Suppression: Unlike ethyl acetoacetate, the bulky substitution at C3 and the steric crowding at C2 significantly destabilize the planar enol form. Expect a significantly weaker or absent enol band (1600–1650 cm⁻¹) compared to unsubstituted analogs.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its structural precursors to highlight diagnostic shifts.

FeatureEthyl Acetoacetate (Standard

-Keto Ester)
Acetylacetone (Standard

-Diketone)
Target: Ethyl 2-acetyl-3-methyl-4-oxopentanoate
Primary C=O[6] (Ester) 1740 cm⁻¹ (Strong)N/A1735–1745 cm⁻¹ (Strong, Sharp)
Secondary C=O (Ketone) 1715 cm⁻¹ (Mod)1710 cm⁻¹ (Strong)1715–1725 cm⁻¹ (Very Strong, Broad/Split)
Enol C=O / C=C 1650 cm⁻¹ (Distinct)1600–1620 cm⁻¹ (Very Strong)<1650 cm⁻¹ (Weak/Absent trace)
C-H Stretch ~2980 cm⁻¹~3000 cm⁻¹2850–2960 cm⁻¹ (Complex alkyl pattern due to extra methyls)
Interpretation High enol content in solution.Dominant enol form.Keto-dominant. Steric bulk at C3 inhibits enolization.
Key Diagnostic Insight

If your spectrum shows a massive, broad absorption at 1600–1640 cm⁻¹, your product has likely degraded (decarboxylation) or is not the target tri-carbonyl. The target molecule should exhibit a "clean" carbonyl doublet region dominated by the keto forms.

Experimental Protocol: Self-Validating Identification

To confirm the identity of Ethyl 2-acetyl-3-methyl-4-oxopentanoate without NMR, use this solvent-shift protocol.

Step 1: The "Neat" Spectrum (Baseline)
  • Method: ATR (Attenuated Total Reflectance) on the pure oil.

  • Observation: You will see a merged, intense carbonyl band ~1725 cm⁻¹ with a high-frequency shoulder (~1745 cm⁻¹).

  • Validation: Ensure no broad -OH stretch exists >3000 cm⁻¹.[7] If present, it indicates wet sample or significant enolization (unlikely for this structure).

Step 2: Non-Polar Dilution (CCl₄ or Hexane)
  • Method: Dilute to 10mM in Carbon Tetrachloride (or Cyclohexane).

  • Mechanism: Non-polar solvents disrupt intermolecular dipoles but stabilize intramolecular H-bonds (if any).

  • Expected Result: The carbonyl peaks should resolve into two distinct maxima:

    • Peak 1: ~1745 cm⁻¹ (Ester).

    • Peak 2: ~1718 cm⁻¹ (Combined Ketones).

    • Absence of Enol: The lack of a strong shift to 1650 cm⁻¹ confirms the steric inhibition of enolization at C2.

Step 3: Polar Shift (CHCl₃)
  • Method: Dilute in Chloroform.

  • Mechanism: CHCl₃ forms H-bonds with carbonyl oxygens, slightly weakening the C=O bond.

  • Expected Result: Both peaks will shift to slightly lower wavenumbers (e.g., 1745

    
     1738 cm⁻¹). This uniform shift confirms both bands are indeed carbonyls and not overtones or impurities.
    

Mechanistic Visualization

The following diagram illustrates the competing electronic and steric forces that define the IR signature of this molecule.

G Target Ethyl 2-acetyl-3-methyl-4-oxopentanoate C1_Ester C1: Ester Group (+I Effect, Stiff Bond) ~1740 cm⁻¹ Target->C1_Ester C2_Acetyl C2: Acetyl Group (Beta-Keto System) ~1720 cm⁻¹ Target->C2_Acetyl C4_Oxo C4: Oxo Group (Isolated Ketone) ~1715 cm⁻¹ Target->C4_Oxo Result IR Spectrum Result: Dominant Keto Doublet (Suppressed Enol Band) C1_Ester->Result Enolization Enol Tautomerism (H-Bond Stabilization) C2_Acetyl->Enolization Potential C2_Acetyl->Result C4_Oxo->Result Sterics C3-Methyl Steric Bulk (Inhibits Planarity) Sterics->Enolization Blocks Enolization->Result Minimal Contribution

Figure 1: Structural causality map showing how steric bulk at the C3 position suppresses enolization, resulting in a keto-dominant IR spectrum.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard text for Carbonyl stretching frequencies and solvent effects).
  • PubChem Database. (2025).[1][6] Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CID 14689360).[2][6] National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of N-Desmethyl-sertraline (CAS 53670-70-5) and its Parent Compound, Sertraline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of N-desmethyl-sertraline (CAS 53670-70-5) and its parent drug, sertraline. This information is critical for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolite identification, and bioanalytical method development. The guide will delve into the underlying fragmentation mechanisms, supported by experimental data, to provide a comprehensive understanding of their behavior in a mass spectrometer.

Introduction: The Significance of N-Desmethyl-sertraline

N-desmethyl-sertraline (NDS), also known as norsertraline, is the primary and pharmacologically active metabolite of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and other psychiatric disorders.[1][2] Monitoring the levels of both sertraline and NDS in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[3][4] A thorough understanding of the fragmentation patterns of both molecules is fundamental to developing robust and reliable LC-MS/MS methods.

Experimental Approach: Elucidating Fragmentation

The data presented and discussed in this guide are primarily based on collision-induced dissociation (CID) experiments performed on triple quadrupole or similar mass spectrometers, utilizing positive ion electrospray ionization (ESI). This is the most common approach cited in the literature for the analysis of sertraline and its metabolites.[3][4][5][6]

Generalized Experimental Protocol
  • Sample Preparation: Authentic standards of N-desmethyl-sertraline and sertraline are prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used for fragmentation studies, chromatographic separation using a C18 reversed-phase column with a gradient elution of mobile phases like water with 0.1% formic acid and acetonitrile is often employed to mimic bioanalytical conditions.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization in the positive ion mode (ESI+).

    • Full Scan (MS1): Initial analysis to determine the mass-to-charge ratio (m/z) of the protonated molecules, [M+H]⁺.

    • Product Ion Scan (MS/MS): The protonated precursor ions are isolated and subjected to collision-induced dissociation with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.

Comparative Fragmentation Analysis: N-Desmethyl-sertraline vs. Sertraline

The structural difference between N-desmethyl-sertraline and sertraline is the presence of a methyl group on the secondary amine in sertraline. This seemingly minor difference in structure leads to a predictable mass shift in the precursor ion and provides a basis for a comparative analysis of their fragmentation.

Precursor Ion Identification

Under positive ESI conditions, both molecules are readily protonated, typically at the nitrogen atom of the amine group, to form the [M+H]⁺ ions.

CompoundChemical FormulaMolecular WeightPrecursor Ion [M+H]⁺ (m/z)
N-Desmethyl-sertraline C₁₆H₁₅Cl₂N291.21292.1
Sertraline C₁₇H₁₇Cl₂N305.23306.1 / 306.2

Table 1: Precursor Ions of N-Desmethyl-sertraline and Sertraline in Positive ESI-MS.

Key Fragmentation Pathways and Product Ions

Upon collision-induced dissociation, both N-desmethyl-sertraline and sertraline exhibit a dominant fragmentation pathway leading to a common, highly stable product ion.

Precursor Ion (m/z)Key Product Ions (m/z)Proposed Neutral Loss
292.1 (N-Desmethyl-sertraline) 159.0 / 159.1C₇H₅Cl₂ (Dichlorophenyl group and adjacent carbons)
306.1 / 306.2 (Sertraline) 159.0 / 159.1C₈H₇Cl₂ (Methylaminodichlorophenyl group and adjacent carbons)
275.0 (Observed for Sertraline-d3, implies ~272 for Sertraline)NH₂CH₃ (Methylamine)

Table 2: Major Product Ions Observed in the CID Spectra of N-Desmethyl-sertraline and Sertraline.[3][4][5]

The most prominent fragmentation for both compounds is the formation of the ion at m/z 159 . This shared fragment is a strong indicator of the common tetralone backbone of the two molecules.

A proposed fragmentation mechanism suggests that the collision energy induces a cleavage of the bond between the tetralone ring system and the dichlorophenyl group. This cleavage, accompanied by a rearrangement, results in the formation of a stable, protonated aminotetralone fragment.

Fragmentation_Pathway cluster_NDS N-Desmethyl-sertraline Fragmentation cluster_Sertraline Sertraline Fragmentation NDS_precursor N-Desmethyl-sertraline [M+H]⁺ m/z 292.1 NDS_fragment Product Ion m/z 159.1 NDS_precursor->NDS_fragment - C₇H₅Cl₂ Sertraline_precursor Sertraline [M+H]⁺ m/z 306.2 Sertraline_fragment Product Ion m/z 159.1 Sertraline_precursor->Sertraline_fragment - C₈H₇Cl₂

Caption: Proposed primary fragmentation pathway for N-Desmethyl-sertraline and Sertraline.

For sertraline, another notable fragmentation pathway involves the loss of the methylamine group, leading to a fragment ion around m/z 272-275. This is supported by the observation of a transition from m/z 309.1 to 275.2 for a deuterated sertraline standard.[4] This fragmentation is less prominent or absent for N-desmethyl-sertraline, as it would require the loss of a primary amine, which is generally less favorable.

Sertraline_Alternative_Pathway Sertraline_precursor Sertraline [M+H]⁺ m/z 306.2 Sertraline_fragment2 Product Ion m/z ~272-275 Sertraline_precursor->Sertraline_fragment2 - NH₂CH₃

Caption: Secondary fragmentation pathway observed for Sertraline.

Conclusion: A Guide for Analytical Method Development

The mass spectrometric fragmentation of N-desmethyl-sertraline and sertraline is characterized by a dominant and shared fragmentation pathway, resulting in a stable product ion at m/z 159. This common fragment arises from the core tetralone structure of both molecules. The presence of the N-methyl group in sertraline provides an additional, albeit less intense, fragmentation route involving the loss of methylamine.

For researchers developing LC-MS/MS methods, the transition of m/z 292.1 → 159.1 for N-desmethyl-sertraline and m/z 306.2 → 159.1 for sertraline are the most robust and sensitive choices for quantification using multiple reaction monitoring (MRM). The distinct precursor masses allow for the simultaneous and specific detection of both the parent drug and its primary metabolite in complex biological matrices. This guide provides the foundational knowledge of their fragmentation behavior, enabling the development of highly selective and reliable bioanalytical assays.

References

  • Patel, B., Sharma, N., & Shrivastav, P. (2009). Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. Journal of Chromatography B, 877(3), 221-229. [Link]

  • Phogole, C. M., Hastie, R., & Kellermann, T. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. Journal of Chromatography B, 1228, 123827. [Link]

  • El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2007). Determination of sertraline and N-desmethylsertraline in human plasma by CE with LIF detection. Electrophoresis, 28(11), 1823-1831. [Link]

  • Grover, P., Bhardwaj, M., & Mukherjee, D. (2022). Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR. Journal of Pharmaceutical and Biomedical Analysis, 221, 115045. [Link]

  • Hefnawy, M. M., Al-Majed, A. A., & Abdel-Rehim, M. (2020). Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma. Chemical Research in Toxicology, 33(11), 2858-2867. [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2009). Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method. ResearchGate. [Link]

  • Mishra, D., Singh, A. K., & Dwivedi, J. (2020). Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma. Future Journal of Pharmaceutical Sciences, 6(1), 1-8. [Link]

  • Phogole, C. M., Hastie, R., & Kellermann, T. (2023). A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma. ResearchGate. [Link]

  • Wikipedia. (n.d.). Desmethylsertraline. Retrieved February 22, 2026, from [Link]

  • GD-sertraline (sertraline hydrochloride) Product Monograph. (2014). [PDF]. [Link]

Sources

GC-MS identification of impurities in ethyl 2-acetyl-3-methyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Executive Summary

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (EAMOP) is a densely functionalized


-keto ester intermediate, critical in the synthesis of dihydropyridine calcium channel blockers and heterocycles via the Hantzsch synthesis. Its structural complexity—featuring two chiral centers and three carbonyl functionalities—presents a unique analytical paradox: it is sufficiently volatile for Gas Chromatography (GC) but thermally labile enough to undergo decarboxylation or deacetylation in a hot injection port.

This guide provides a rigorous comparison of GC-MS against orthogonal techniques (LC-MS, NMR), establishing a self-validating protocol for impurity identification. The focus is on distinguishing process impurities (starting materials, alkylation isomers) from artifactual degradation products generated during analysis.

Part 1: Comparative Analysis of Analytical Techniques

For EAMOP, the choice of analytical platform dictates the integrity of the impurity profile. The following table contrasts the performance of the three primary methodologies.

FeatureGC-MS (Electron Impact) LC-MS (ESI/APCI) NMR (

H /

C)
Primary Utility Separation of diastereomers & volatile alkylating agents.Quantitation of thermally unstable impurities.[1][2]Structural elucidation of major isomers.
Sensitivity (LOD) High (< 1 ppm).High (< 10 ppb).Low (> 0.1%).
Isomer Resolution Excellent. Capillary columns resolve syn/anti diastereomers.Moderate. Requires chiral or specialized stationary phases.Excellent for ratio determination, poor for trace separation.
Thermal Risk High. Risk of inlet decarboxylation (

) and transesterification.
Low. Ambient temperature analysis.None.
Structural Data Fingerprint fragmentation (EI) aids unknown ID.Molecular ion (

) only; requires MS/MS for structure.
Definitive connectivity.
The Senior Scientist's Verdict:

GC-MS is the method of choice for routine release testing and impurity profiling of EAMOP due to its superior resolution of diastereomers and starting materials (e.g., ethyl acetoacetate). However, it must be cross-validated with LC-MS during method development to ensure that "impurities" detected are not thermal degradation products formed in the GC inlet.

Part 2: Analytical Decision Matrix

The following flow chart illustrates the logical pathway for selecting the correct analytical workflow based on the specific impurity class.

AnalyticalMatrix Start Impurity Profiling of EAMOP Volatile Is impurity volatile? (BP < 250°C) Start->Volatile Thermal Is impurity thermally stable? Volatile->Thermal No (Process Impurities) Headspace Residual Solvents/Reagents: Headspace GC-MS Volatile->Headspace Yes (Solvents) GCMS Primary Method: GC-MS (EI Source) DB-5ms Column Thermal->GCMS Yes LCMS Alternative Method: LC-MS (ESI) C18 Column Thermal->LCMS No (Labile) Deriv Derivatization Required? (Silylation) GCMS->Deriv Poor Peak Shape? Deriv->GCMS TMS-Derivative

Figure 1: Decision matrix for selecting analytical techniques based on impurity physicochemical properties.

Part 3: Deep Dive – GC-MS Methodology & Self-Validating Protocol

To successfully analyze EAMOP without inducing degradation, strict control of the injection environment is required.

1. Experimental Protocol

A. Sample Preparation (Crucial Step)

  • Solvent: Use Ethyl Acetate or Dichloromethane .

    • Avoid Methanol/Ethanol: Alcohols induce transesterification of

      
      -keto esters in the hot GC inlet, creating false impurities (e.g., Methyl 2-acetyl-3-methyl-4-oxopentanoate).
      
  • Concentration: 1.0 mg/mL.

  • Derivatization (Optional but Recommended): If peak tailing occurs due to keto-enol tautomerism, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to lock the enol form as a TMS ether.

B. GC Parameters

  • Column: Agilent DB-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed phenyl-arylene polymer.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet (The Critical Control Point):

    • Mode: Split (10:1) to minimize residence time.

    • Temperature:200°C . (Standard 250°C inlets cause decarboxylation of EAMOP).

    • Liner: Deactivated split liner with glass wool (to trap non-volatiles, but ensure wool is deactivated to prevent catalysis).

  • Oven Program:

    • 50°C (Hold 2 min) – Traps volatiles.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

C. MS Parameters

  • Source: Electron Impact (EI), 70 eV.[3]

  • Source Temp: 230°C.

  • Scan Range: 35–450 amu.

2. Impurity Identification Logic

The fragmentation of EAMOP (


, MW 200) follows specific pathways useful for identification.
  • Target Molecule (EAMOP):

    • Molecular Ion (

      
      ):  m/z 200 (often weak).
      
    • Base Peak: m/z 43 (Acetyl group

      
      ).
      
    • Diagnostic Fragment: m/z 157 (

      
      , loss of acetyl) or m/z 127 (
      
      
      
      , loss of COOEt).
    • McLafferty Rearrangement: Characteristic even-mass fragments indicative of the ester chain.

  • Common Impurities:

ImpurityOriginDiagnostic Ions (m/z)Retention Behavior
Ethyl Acetoacetate Starting Material130 (

), 85, 43
Early eluter.
3-Chloro-2-butanone Alkylating Reagent106/108 (Cl isotope pattern)Very early eluter.
O-Alkylated Isomer Side Reaction200 (

).[4] Different fragmentation ratio than C-alkylated target.
Elutes before EAMOP.
Deacetylated Analog Degradation/Side Rxn158 (

). Loss of acetyl group.
Elutes after EAMOP.
Part 4: Mechanistic Visualization (Graphviz)

The following diagram details the fragmentation and potential thermal degradation pathways that must be distinguished during data interpretation.

Fragmentation EAMOP EAMOP (Parent) MW: 200 Thermal Thermal Degradation (Inlet Artifact) EAMOP->Thermal T > 220°C EI_Source EI Source (70eV) EAMOP->EI_Source Ionization Decarb Decarboxylated Product MW: 156 (-CO2) Thermal->Decarb - CO2 Frag_Acetyl Fragment: Acetyl m/z 43 EI_Source->Frag_Acetyl Alpha Cleavage Frag_Base Fragment: M-Acetyl m/z 157 EI_Source->Frag_Base Alpha Cleavage Frag_Ester Fragment: M-OEt m/z 155 EI_Source->Frag_Ester Inductive Cleavage

Figure 2: Differentiation between inlet thermal degradation artifacts and MS source fragmentation.

Part 5: References
  • PubChem. (n.d.).[5] Ethyl 2-acetyl-3-methyl-4-oxopentanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Uchiyama, S., et al. (2018).[6] Determination of thermal degradants in e-cigarette fluid via direct sample introduction (DSI) gas chromatography-tandem mass spectrometry. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (2025). Transesterification of

    
    -keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
    
  • MDPI. (2023).[7] Design of

    
    -Keto Esters with Antibacterial Activity: Synthesis and Reactivity. Metabolites. Retrieved from [Link]
    

Sources

A Senior Application Scientist's Guide to Differentiating β-Keto Esters: Ethyl 2-acetyl-3-methyl-4-oxopentanoate vs. Ethyl 2-acetyl-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Structural isomers, compounds with identical molecular formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive, data-driven comparison of two structurally related β-keto esters: ethyl 2-acetyl-3-methyl-4-oxopentanoate and ethyl 2-acetyl-4-oxopentanoate. While not constitutional isomers due to differing molecular formulas, their structural similarity presents a valuable case study in the application of modern analytical techniques for unambiguous identification.

This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation. We will delve into the theoretical underpinnings and provide practical, field-tested experimental protocols for differentiation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

The Structural Distinction and Its Analytical Implications

The core difference between the two molecules lies in the presence of a methyl group at the C3 position of ethyl 2-acetyl-3-methyl-4-oxopentanoate. This seemingly minor variation has profound effects on the spectroscopic and chromatographic properties of the molecule.

The additional methyl group in ethyl 2-acetyl-3-methyl-4-oxopentanoate introduces a chiral center at C3, leading to the possibility of enantiomers. Furthermore, the protons on the C3 methyl group and the C3 methine will produce unique signals in the ¹H NMR spectrum. The presence of this additional carbon will also be evident in the ¹³C NMR spectrum. In mass spectrometry, the molecular weight difference is a primary distinguishing feature, and the fragmentation patterns will also differ due to the influence of the C3 methyl group on bond cleavages. Chromatographically, the difference in molecular weight and polarity will result in different retention times.

Comparative Analysis: A Multi-technique Approach

A robust identification strategy relies on the convergence of data from multiple analytical techniques. Below, we compare the expected outcomes from NMR, MS, and GC for both compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] The chemical environment of each proton and carbon atom is exquisitely sensitive to its neighboring atoms, providing a detailed molecular map.

2.1.1. Predicted ¹H NMR Spectral Data

The most significant difference in the ¹H NMR spectra will be the presence of signals corresponding to the C3-methyl and C3-methine protons in ethyl 2-acetyl-3-methyl-4-oxopentanoate. In contrast, ethyl 2-acetyl-4-oxopentanoate will exhibit a methylene signal for the C3 protons.

G

Table 1: Predicted ¹H NMR Data Comparison

Assignment Ethyl 2-acetyl-3-methyl-4-oxopentanoate (Predicted) Ethyl 2-acetyl-4-oxopentanoate (Predicted) Key Differentiator
C3-H Doublet of quartets (dq) or complex multiplet, ~3.0-3.4 ppmTriplet (t), ~2.8-3.2 ppmMultiplicity and chemical shift
C3-CH₃ Doublet (d), ~1.1-1.3 ppmN/APresence of a doublet signal
C2-H Doublet (d), ~3.6-3.9 ppmDoublet (d), ~3.5-3.8 ppm
C5-H₃ Singlet (s), ~2.2 ppmSinglet (s), ~2.1 ppm
Acetyl-CH₃ Singlet (s), ~2.3 ppmSinglet (s), ~2.2 ppm
Ethyl-CH₂ Quartet (q), ~4.2 ppmQuartet (q), ~4.1 ppm
Ethyl-CH₃ Triplet (t), ~1.3 ppmTriplet (t), ~1.2 ppm

Causality Behind Predictions:

  • C3-H: In the methylated compound, the C3 proton is coupled to both the C2 proton and the C3-methyl protons, resulting in a complex multiplet. In the non-methylated compound, the C3 protons are adjacent to the C2 proton and will appear as a triplet.

  • C3-CH₃: The methyl group at C3 in the methylated compound will be split by the adjacent C3 proton, giving a characteristic doublet. This signal is absent in the other molecule.

2.1.2. Predicted ¹³C NMR Spectral Data

¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule.[3][4][5][6][7] This makes it an excellent tool for distinguishing between these two compounds which differ in their carbon count.

Table 2: Predicted ¹³C NMR Data Comparison

Carbon Ethyl 2-acetyl-3-methyl-4-oxopentanoate (Predicted) Ethyl 2-acetyl-4-oxopentanoate (Predicted) Key Differentiator
Number of Signals 109Total number of carbon signals
C3 ~45-55 ppm~40-50 ppm
C3-CH₃ ~10-20 ppmN/APresence of a signal in the aliphatic region

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A higher number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Use a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.[8][9][10][11]

2.2.1. Predicted Mass Spectral Data

The most immediate and definitive distinction will be the molecular ion peak (M⁺).

G

Table 3: Predicted Mass Spectrometry Data Comparison

Parameter Ethyl 2-acetyl-3-methyl-4-oxopentanoate Ethyl 2-acetyl-4-oxopentanoate Key Differentiator
Molecular Formula C₁₀H₁₆O₄[1][12]C₉H₁₄O₄[13][14]Different by CH₂
Molecular Weight 200.23 g/mol [1][12]186.21 g/mol [13][14]Difference of 14 Da
Molecular Ion (M⁺) m/z 200m/z 186Clear differentiation
Key Fragments Predicted fragments from α-cleavage around the carbonyl groups and the ester, influenced by the C3-methyl group.Predicted fragments from α-cleavage, leading to different fragment masses compared to the methylated analog.[15][16]Fragmentation pattern

Causality Behind Predictions:

  • α-Cleavage: Fragmentation will likely occur at the bonds alpha to the carbonyl groups. The presence of the methyl group at C3 in ethyl 2-acetyl-3-methyl-4-oxopentanoate will influence the stability of the resulting carbocations and radicals, leading to a different fragmentation pattern compared to its non-methylated counterpart.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a library of known spectra if available.

Gas Chromatography (GC): Separation Based on Volatility and Polarity

Gas chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[17][18][19] The retention time is a characteristic property of a compound under a specific set of chromatographic conditions.

Table 4: Predicted Gas Chromatography Data Comparison

Parameter Ethyl 2-acetyl-3-methyl-4-oxopentanoate Ethyl 2-acetyl-4-oxopentanoate Key Differentiator
Boiling Point HigherLowerDifference in volatility
Retention Time LongerShorterBaseline separation is expected

Causality Behind Predictions:

  • Boiling Point and Retention Time: Ethyl 2-acetyl-3-methyl-4-oxopentanoate has a higher molecular weight and an additional methyl group, which is expected to increase its boiling point and lead to a longer retention time on a standard non-polar GC column compared to ethyl 2-acetyl-4-oxopentanoate.

Experimental Protocol: Gas Chromatography

The GC conditions outlined in the GC-MS protocol can be used for chromatographic separation with a Flame Ionization Detector (FID) if mass spectral data is not required. The key is to develop a temperature program that provides baseline separation of the two compounds if they are present in a mixture.

Conclusion: A Self-Validating System for Unambiguous Identification

The differentiation of ethyl 2-acetyl-3-methyl-4-oxopentanoate and ethyl 2-acetyl-4-oxopentanoate is readily achievable through a systematic application of standard analytical techniques.

  • Mass Spectrometry provides a definitive initial assessment based on the clear difference in molecular weight.

  • ¹³C NMR offers an unambiguous confirmation by revealing the different number of carbon atoms.

  • ¹H NMR provides a detailed structural fingerprint, with the presence or absence of the C3-methyl doublet and the multiplicity of the C3 proton signal serving as conclusive evidence.

  • Gas Chromatography serves as a reliable method for separating the two compounds and can be used for quantitative analysis.

By integrating the data from these orthogonal techniques, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific work. This guide provides the foundational knowledge and practical protocols to confidently distinguish between these and other structurally similar molecules.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure website: [Link]

  • PubChem. (n.d.). Ethyl 2-acetyl-3-methyl-4-oxopentanoate. Retrieved from National Center for Biotechnology Information: [Link]

  • Vaia. (n.d.). Draw all constitutional isomers of molecular formula. Retrieved from Vaia: [Link]

  • Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between t... Retrieved from Pearson: [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from Doc Brown's Chemistry: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts: [Link]

  • MDPI. (2023, September 27). Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. Retrieved from MDPI: [Link]

  • PubMed. (n.d.). Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. Retrieved from National Center for Biotechnology Information: [Link]

  • ResearchGate. (2025, August 5). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from ResearchGate: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from Chemguide: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved from Doc Brown's Chemistry: [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from Whitman College: [Link]

  • ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters. Retrieved from ResearchGate: [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from Chemistry Steps: [Link]

  • PubChemLite. (n.d.). Ethyl 2-acetyl-4-oxovalerate (C9H14O4). Retrieved from PubChemLite: [Link]

Sources

Comparative Characterization Guide: 1,4-Dicarbonyl Esters via 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

In the synthesis of heterocycles (e.g., Paal-Knorr pyrrole synthesis) and metabolic intermediates (e.g., Krebs cycle derivatives), 1,4-dicarbonyl esters —such as succinates and


-keto esters—are critical structural motifs.

While 1H NMR is the workhorse for reaction monitoring, it frequently fails to provide definitive structural confirmation for these moieties due to signal overlap in the aliphatic region (2.0–3.0 ppm) and the "invisibility" of the carbonyl carbon itself. Infrared (IR) spectroscopy detects the carbonyl functional group but lacks the resolution to distinguish between ester and ketone environments in complex multifunctional scaffolds.

13C NMR stands as the definitive orthogonal method. It provides direct observation of the carbon skeleton, unambiguous differentiation between ketone (~207 ppm) and ester (~173 ppm) carbonyls, and immediate insight into molecular symmetry.

Method Performance Comparison
Feature13C NMR (Recommended)1H NMR FT-IR 2D NMR (HMBC)
Carbonyl Detection Direct (Distinct peaks for Ester vs. Ketone)Indirect (via

-protons)
Direct (Band overlap common)Direct (via correlations)
Structural Insight High (Symmetry & Skeleton visible)Medium (Integration useful)Low (Functional group only)Very High (Connectivity)
Resolution Excellent (0–220 ppm range)Moderate (0–12 ppm range)Low (Broad bands)High
Quantification Difficult (Requires long

)
ExcellentPoorQualitative only
Time Cost Medium (15–60 mins)Low (5 mins)Low (5 mins)High (1–4 hours)

Technical Deep Dive: The 13C Signature

The characterization of 1,4-dicarbonyl systems relies on three specific spectral zones. Understanding the electronic shielding in these zones is the key to accurate interpretation.

A. The Carbonyl Zone (170–210 ppm)

This is the most critical region. The chemical shift (


) is heavily influenced by the hybridization and electronegativity of the substituent.
  • Ester Carbonyl (

    
    ):  Appears at 170–175 ppm .[1] The oxygen atom donates electron density via resonance, shielding the carbon relative to a ketone.
    
  • Ketone Carbonyl (

    
    ):  Appears at 205–210 ppm . Lacking the resonance donation of the alkoxy group, this carbon is highly deshielded.
    

Diagnostic Rule: In a


-keto ester (e.g., Ethyl levulinate), you will see two distinct peaks: one at ~173 ppm (ester) and one at ~207 ppm (ketone). In a symmetric succinate, you will see only one peak at ~172 ppm due to symmetry.
B. The Alpha-Carbon Zone (20–40 ppm)

The methylene carbons (


) connecting the carbonyls appear upfield.
  • Succinate (

    
    ):  Typically 29–31 ppm .
    
  • Levulinate (

    
    -to-ketone):  Typically 38 ppm  (more deshielded due to the ketone's strong electron-withdrawing nature).
    
  • Levulinate (

    
    -to-ester):  Typically 28 ppm .
    
C. The Alkoxy Zone (60–62 ppm)

For ethyl esters, the


 carbon appears as a distinct peak at 60–62 ppm , confirming the esterification.

Experimental Protocol: The "Carbonyl-Optimized" Run

Standard 13C parameters often fail to detect quaternary carbonyl carbons because they have very long spin-lattice relaxation times (


). If the relaxation delay (

) is too short, the nuclei become saturated, and the signal disappears into the noise.

Objective: Acquire a spectrum with visible, distinguishable carbonyl peaks.

Reagents & Equipment[2][3][4]
  • Solvent:

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).
  • Instrument: 300 MHz NMR or higher (75 MHz carbon frequency).

  • Tubes: High-precision 5mm NMR tubes.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30–50 mg of the ester in 0.6 mL of solvent. Note: 13C is less sensitive than 1H; higher concentration is required.

    • Optional (Senior Scientist Tip): Add a micro-spatula tip of Chromium(III) acetylacetonate [

      
      ]. This paramagnetic relaxation agent shortens 
      
      
      
      , allowing for faster scanning without saturation.
  • Parameter Setup:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Spectral Width: 240 ppm (ensure 220+ ppm is covered).

    • Scans (NS): Minimum 256 (512 recommended for clear quaternary carbons).

    • Relaxation Delay (

      
      ): CRITICAL STEP. 
      
      • Standard: 2 seconds.

      • Optimized for Carbonyls:5–10 seconds .

      • Reasoning: Quaternary carbons relax slowly. A short

        
         suppresses their signal intensity relative to protonated carbons (
        
        
        
        ).
  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz) to improve Signal-to-Noise (S/N).

    • Baseline correct carefully, as rolling baselines can obscure small carbonyl peaks.

Workflow Diagram

G Sample Crude Product (30-50mg) Solvent Dissolve in CDCl3 (+ Cr(acac)3 optional) Sample->Solvent H_NMR 1H NMR Screening (Check Purity) Solvent->H_NMR C_NMR_Setup 13C Parameter Setup Set d1 = 5-10s H_NMR->C_NMR_Setup If pure Acquisition Acquisition (256-512 Scans) C_NMR_Setup->Acquisition Analysis Data Analysis Check 170-210 ppm Acquisition->Analysis

Figure 1: Optimized workflow for characterizing quaternary carbons in esters.

Case Study: Distinguishing Symmetry

A common challenge is distinguishing between Diethyl Succinate (symmetric) and Ethyl Levulinate (asymmetric


-keto ester). Both are 1,4-dicarbonyl systems.
Scenario A: Diethyl Succinate (Symmetric)
  • Structure:

    
    
    
  • Predicted Peaks:

    • Due to the

      
       axis of symmetry, the two carbonyls are chemically equivalent.
      
    • Result: You will see one carbonyl peak at ~172 ppm.

    • Total Signals: Only 4 unique carbon signals for the whole molecule (

      
      ).
      
Scenario B: Ethyl Levulinate (Asymmetric)
  • Structure:

    
    
    
  • Predicted Peaks:

    • The ketone and ester environments are distinct.[2]

    • Result: You will see two carbonyl peaks: ~207 ppm (Ketone) and ~173 ppm (Ester).

    • Total Signals: 7 unique carbon signals.

Logic Tree for Assignment

Logic Start Analyze Carbonyl Region (170 - 220 ppm) Count How many peaks > 165 ppm? Start->Count OnePeak 1 Peak (~172 ppm) Count->OnePeak Single Signal TwoPeaks 2 Peaks Count->TwoPeaks Multiple Signals Symmetric Symmetric Diester (e.g., Diethyl Succinate) OnePeak->Symmetric CheckShift Check Chemical Shifts TwoPeaks->CheckShift Asymmetric Asymmetric Keto-Ester (e.g., Ethyl Levulinate) CheckShift->Asymmetric 173 ppm & 207 ppm

Figure 2: Decision logic for assigning 1,4-dicarbonyl structures based on 13C chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift tables).
  • NIST Chemistry WebBook. Diethyl succinate (ID: C123251). National Institute of Standards and Technology.[3][4][5] Available at: [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Department of Chemistry. Available at: [Link]

  • BenchChem.Experimental Protocols for Quantitative 13C NMR.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for specific carbonyl shift increments).

Sources

Comparative Guide: Melting Points & Characterization of Ethyl 2-Acetyl-3-Methyl-4-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5) is a specialized 1,4-dicarbonyl intermediate used primarily in the synthesis of polysubstituted heterocycles via Paal-Knorr and Hantzsch-type condensations.[1] Unlike its widely used unmethylated analog (Ethyl 2-acetyl-4-oxopentanoate ), the presence of the C3-methyl group introduces steric constraints that significantly alter the physical state and melting points (MP) of its derivatives.[1]

This guide provides a technical comparison of this compound against standard alternatives, focusing on the melting points of its pyrrole and pyridazine derivatives as key characterization parameters.

Key Findings
  • Parent Compound: The parent ester is a viscous liquid at room temperature, whereas the unmethylated analog is a solid (MP 30–35 °C).

  • Pyrrole Derivative: The Paal-Knorr product, Ethyl 2,4,5-trimethylpyrrole-3-carboxylate , is frequently isolated as a low-melting solid or oil (MP < 25 °C or liquid), contrasting sharply with the crystalline Ethyl 2,4-dimethylpyrrole-3-carboxylate (MP 75–76 °C).[1]

  • Synthetic Utility: The C3-methyl group directs regioselectivity in cyclizations, preventing side reactions common in unhindered 1,4-dicarbonyls.[1]

Chemical Identity & Structural Logic[1]

PropertyProduct of InterestComparative Alternative
Name Ethyl 2-acetyl-3-methyl-4-oxopentanoate Ethyl 2-acetyl-4-oxopentanoate
CAS 53670-70-541892-81-3
Structure

-Diketone (1,4-dicarbonyl)

-Diketone (1,4-dicarbonyl)
Backbone 3-Methyl-2,5-hexanedione derivative2,5-Hexanedione derivative
Physical State Liquid (Oil)Solid (MP ~30–35 °C)
Primary Use Synthesis of penta-substituted pyrrolesSynthesis of tetra-substituted pyrroles
Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways for the pyrrole and pyridazine derivatives.

G Start Ethyl 2-acetyl-3-methyl- 4-oxopentanoate (Liquid) Ammonia Ammonia / Amines (Paal-Knorr) Start->Ammonia Hydrazine Hydrazine Hydrate (Condensation) Start->Hydrazine Pyrrole Ethyl 2,4,5-trimethyl- pyrrole-3-carboxylate (Low-Melting Solid/Oil) Ammonia->Pyrrole Cyclization (- 2 H₂O) Pyridazine Ethyl 3,5,6-trimethyl- pyridazine-4-carboxylate (Solid) Hydrazine->Pyridazine Double Condensation (Oxidation)

Figure 1: Divergent synthesis pathways yielding distinct heterocyclic derivatives.[1]

Comparative Melting Point Analysis

The melting point is the definitive quality control parameter for these derivatives. The table below contrasts the product's derivatives with those of the unmethylated alternative.

Table 1: Derivative Melting Point Comparison
Derivative ClassReagentProduct Derivative (Methylated)MP (°C)Alternative Derivative (Unmethylated)MP (°C)
Pyrrole Ammonia /

Ethyl 2,4,5-trimethylpyrrole-3-carboxylate < 25 (Liq) Ethyl 2,4-dimethylpyrrole-3-carboxylate75 – 76
Pyridazine Hydrazine HydrateEthyl 3,5,6-trimethylpyridazine-4-carboxylate 85 – 90 *Ethyl 3,6-dimethylpyridazine-4-carboxylate~100
Isoxazole HydroxylamineEthyl 3,4,5-trimethylisoxazole-? N/A (Oil) Ethyl 3,5-dimethylisoxazole-4-carboxylateLiquid

*Note: Melting points for the trimethyl pyridazine vary by crystal form and purity; often isolated as a viscous oil requiring vacuum distillation.

Technical Insight: Why the Difference?

The introduction of the methyl group at the C3 position (between the carbonyls) disrupts the crystal lattice packing efficiency.

  • Symmetry Breaking: The unmethylated analog forms planar, stackable molecules (pyrroles) that crystallize easily. The C3-methyl group in the product introduces a "twist" out of planarity due to steric clash with the adjacent ester and methyl groups, significantly lowering the melting point.[1]

  • Solubility: The methylated derivatives exhibit higher solubility in non-polar solvents (Hexane,

    
    ), making crystallization more challenging.
    

Experimental Protocols

To validate the identity of Ethyl 2-acetyl-3-methyl-4-oxopentanoate , derivatization to the pyrrole is the standard method.[1]

Protocol A: Paal-Knorr Pyrrole Synthesis (Characterization)

Objective: Synthesize Ethyl 2,4,5-trimethylpyrrole-3-carboxylate to confirm the 1,4-dicarbonyl structure.

  • Setup: Charge a 100 mL round-bottom flask with Ethyl 2-acetyl-3-methyl-4-oxopentanoate (2.0 g, 10 mmol) and Ethanol (20 mL).

  • Reagent Addition: Add Ammonium Acetate (2.3 g, 30 mmol, 3.0 eq) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80 °C) for 4 hours.

    • Mechanism:[1][2][3] The ammonia (generated in situ) condenses with both ketone carbonyls, eliminating 2 equivalents of water to close the pyrrole ring.

  • Workup:

    • Cool to room temperature.[4]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in

      
       (30 mL) and wash with water (2 x 15 mL).
      
  • Purification:

    • Dry organic layer over

      
       and concentrate.
      
    • Result: The product is typically obtained as a viscous amber oil or low-melting solid.[1]

    • Validation: Check TLC (Hexane:EtOAc 4:1). The pyrrole will have a higher

      
       than the starting material due to the loss of polar carbonyls.
      
Protocol B: Pyridazine Formation (Alternative)

Objective: Form a solid derivative if the pyrrole fails to crystallize.

  • Setup: Dissolve starting material (1.0 g) in Glacial Acetic Acid (10 mL).

  • Addition: Dropwise add Hydrazine Hydrate (1.2 eq) at room temperature.

  • Heating: Heat to 100 °C for 2 hours.

  • Isolation: Pour into ice water. Neutralize with

    
    . Extract with Ethyl Acetate.[4]
    
  • Note: This derivative is more likely to be a solid than the pyrrole, but may still require recrystallization from Ethanol/Water.

References

  • PubChem. (2025). Ethyl 2-acetyl-3-methyl-4-oxopentanoate (CID 14689360).[1] National Library of Medicine. [Link]

  • Organic Syntheses. (1955). Ethyl 2,4-dimethylpyrrole-3-carboxylate Synthesis. Coll. Vol. 3, p. 513. [Link]

  • Journal of the Chemical Society. (1904).[5] Derivatives of 2,5-dimethylpyrrole-3-carboxylate. Abstracts, v.66-96.[1][5] [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-acetyl-3-methyl-4-oxopentanoate
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Ethyl 2-acetyl-3-methyl-4-oxopentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.